1-Cyclohexyl-1-propyne
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-1-ynylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h9H,3-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDWSCMNLSLHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172046 | |
| Record name | 1-Cyclohexyl-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18736-95-3 | |
| Record name | 1-Cyclohexyl-1-propyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018736953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 1-Cyclohexyl-1-propyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 1-Cyclohexyl-1-propyne (CAS No: 18736-95-3). The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference. Detailed, generalized experimental protocols for these techniques are also provided.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: Physical and Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ | PubChem[1] |
| Molecular Weight | 122.21 g/mol | PubChem[1] |
| IUPAC Name | prop-1-yn-1-ylcyclohexane | PubChem[1] |
| Boiling Point | 170.8 °C at 760 mmHg | Guidechem[2] |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
Note: Specific experimental parameters for the following data were not available. Data is sourced from commercially available spectral databases.
| Carbon Atom | Chemical Shift (δ) ppm |
| C1 (Alkyne) | Data not available |
| C2 (Alkyne) | Data not available |
| C3 (Methyl) | Data not available |
| Cyclohexyl-C1 | Data not available |
| Cyclohexyl-C2,6 | Data not available |
| Cyclohexyl-C3,5 | Data not available |
| Cyclohexyl-C4 | Data not available |
Table 3: Infrared (IR) Spectroscopy Data
The following prominent peaks have been identified from the gas-phase IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930 | Strong | C-H stretch (Cyclohexyl) |
| ~2855 | Strong | C-H stretch (Cyclohexyl) |
| ~2240 | Medium-Weak | C≡C stretch (Internal Alkyne) |
| ~1450 | Medium | CH₂ bend (Cyclohexyl) |
Data sourced from the NIST WebBook.[3]
Table 4: Mass Spectrometry (MS) Data
The following table lists the major fragments observed in the electron ionization (EI) mass spectrum of this compound.
| m/z | Relative Intensity (%) | Possible Fragment |
| 122 | ~25 | [M]⁺ (Molecular Ion) |
| 107 | ~30 | [M - CH₃]⁺ |
| 93 | ~50 | [M - C₂H₅]⁺ |
| 81 | ~100 | [C₆H₉]⁺ (Cyclohexenyl cation) |
| 67 | ~75 | [C₅H₇]⁺ |
| 55 | ~60 | [C₄H₇]⁺ |
| 41 | ~85 | [C₃H₅]⁺ |
Data sourced from the NIST WebBook.[3]
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data for this compound are not publicly available. Therefore, generalized standard operating procedures for each technique are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to an NMR tube using a pipette.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Place the sample into the NMR probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required (e.g., 128 or more).
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling patterns, and integrals to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample holder (e.g., salt plates for neat liquid, or a gas cell)
-
This compound sample
-
Solvent for cleaning (e.g., dichloromethane or acetone)
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
-
Sample Preparation (Neat Liquid):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Mount the plates in the spectrometer's sample holder.
-
-
Sample Preparation (Gas Phase):
-
Inject a small amount of the volatile liquid into an evacuated gas cell.
-
Allow the sample to vaporize and equilibrate.
-
Place the gas cell in the spectrometer.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., C-H stretches, C≡C stretch).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
Mass Spectrometer with an Electron Ionization (EI) source
-
Gas Chromatograph (GC) for sample introduction (GC-MS)
-
Helium carrier gas
-
This compound sample
-
Solvent for sample dilution (e.g., dichloromethane or hexane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
-
GC-MS Method Setup:
-
Set the GC parameters, including the injection volume, injector temperature, oven temperature program, and column type.
-
Set the MS parameters, including the ionization mode (EI), ionization energy (typically 70 eV), and mass range to be scanned.
-
-
Injection: Inject the sample into the GC. The sample is vaporized and separated on the GC column.
-
Ionization and Fragmentation: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with electrons, leading to ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion.
-
Data Analysis:
-
The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizations
The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.
Caption: Generalized workflows for NMR, IR, and Mass Spectrometry analysis.
This guide serves as a foundational resource for professionals working with this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire high-resolution spectroscopic data under well-defined experimental conditions.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Cyclohexyl-1-propyne (CAS No: 18736-95-3), a valuable building block in organic synthesis. Due to the limited availability of detailed experimental protocols and biological data in publicly accessible literature, this guide focuses on established general methodologies applicable to its synthesis and publicly available characterization data.
Core Compound Properties
This compound is a colorless liquid with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol .[1][2] Its structure features a cyclohexyl group attached to a propyne chain at the 1-position.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄ | [1] |
| Molecular Weight | 122.21 g/mol | [1] |
| CAS Number | 18736-95-3 | [1] |
| IUPAC Name | 1-(Prop-1-yn-1-yl)cyclohexane | [1] |
| Boiling Point | 170.8 °C at 760 mmHg | [2] |
| Density | 0.85 g/cm³ | [2] |
Synthesis of this compound
A prevalent and effective method for the synthesis of internal alkynes such as this compound is the alkylation of a terminal alkyne. This involves the deprotonation of a terminal alkyne to form an acetylide anion, which then acts as a nucleophile to attack an alkyl halide.
A plausible synthetic route for this compound involves the reaction of propyne with a strong base, such as n-butyllithium (n-BuLi), to form the propynyllithium intermediate. This is followed by the addition of a cyclohexyl halide, such as cyclohexyl bromide, which undergoes nucleophilic substitution to yield the final product.
Experimental Protocol: Alkylation of Propyne
The following is a generalized experimental protocol based on standard organic chemistry laboratory techniques for the synthesis of similar alkynes.
Materials:
-
Propyne (gas or condensed)
-
n-Butyllithium (solution in hexanes)
-
Cyclohexyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel, bubbler)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inlet for an inert atmosphere. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Deprotonation: In the reaction flask, dissolve propyne in anhydrous diethyl ether or THF at a low temperature (typically -78 °C, using a dry ice/acetone bath). To this solution, add a solution of n-butyllithium in hexanes dropwise via the dropping funnel. The addition should be slow to control the exothermic reaction. Stir the resulting mixture for a specified period (e.g., 1 hour) to ensure complete formation of the propynyllithium salt.
-
Alkylation: Add cyclohexyl bromide to the dropping funnel and add it dropwise to the cold solution of propynyllithium. The reaction mixture is then allowed to slowly warm to room temperature and stirred for several hours or overnight to ensure the completion of the alkylation reaction.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. The crude product, this compound, can be purified by fractional distillation under reduced pressure.[3]
Characterization of this compound
The structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: PubChem lists available ¹³C NMR spectra for this compound.[1]
¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the methyl protons of the propyne group, the methine proton of the cyclohexyl group attached to the alkyne, and the methylene protons of the cyclohexyl ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides key information about the functional groups present in the molecule. The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[4][5] The characteristic absorption bands are expected in the following regions:
| Wavenumber Range (cm⁻¹) | Bond | Functional Group |
| ~2200 - 2260 | C≡C | Alkyne (stretching) |
| ~2850 - 3000 | C-H | Alkane (stretching) |
| ~1440 - 1470 | C-H | Alkane (bending) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The NIST WebBook provides the electron ionization mass spectrum of this compound.[6][7]
Key Fragmentation Data:
| m/z | Interpretation |
| 122 | Molecular Ion (M⁺) |
| 83 | Loss of a propyl group ([M - C₃H₇]⁺) or a cyclohexyl radical fragment |
| 55 | Likely a fragment of the cyclohexyl ring |
| 41 | Likely an allyl cation fragment |
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing any specific biological activities or the involvement of this compound in cellular signaling pathways. While some complex molecules containing a cyclohexyl moiety have been shown to exhibit biological activity, such as acting as sigma-2 receptor agonists, these findings cannot be directly extrapolated to the much simpler structure of this compound.[8] Further research is required to investigate the potential pharmacological properties of this compound.
Conclusion
This compound is a readily synthesizable internal alkyne with well-defined spectroscopic characteristics. The alkylation of propyne provides a straightforward route to its preparation. While its physical and spectroscopic properties are documented, its biological activity remains unexplored. This presents an opportunity for future research to investigate the potential of this compound and its derivatives in the context of medicinal chemistry and drug development.
References
- 1. This compound | C9H14 | CID 140417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. 3-Cyclohexyl-1-propyne | 17715-00-3 | Benchchem [benchchem.com]
- 7. This compound [webbook.nist.gov]
- 8. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of 1-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 1-Cyclohexyl-1-propyne (CAS No. 18736-95-3), a colorless liquid utilized in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies related to this compound.
Core Physical Properties
This compound, with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol , is a notable compound in pharmaceutical and chemical industries due to its high reactivity and stability.[1]
Data Presentation
The following table summarizes the key quantitative physical properties of this compound.
| Physical Property | Value | Units | Notes |
| Boiling Point | 170.8 | °C | At 760 mmHg[1] |
| 162-164 | °C | [2] | |
| 435 - 437 | K | Equivalent to 161.85 - 163.85 °C[3][4] | |
| Density | 0.85 | g/cm³ | [1] |
| 0.851 | g/cm³ | [2] |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of this compound are crucial for reproducible and accurate research. The following sections describe generalized, yet detailed, methodologies for measuring boiling point and density, applicable to this and similar liquid organic compounds.
Boiling Point Determination: Thiele Tube Method
One of the most common and efficient methods for determining the boiling point of a small liquid sample is the Thiele tube method.[5]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat-resistant mineral oil
-
Heating source (e.g., Bunsen burner or microburner)
-
Stand and clamp
Procedure:
-
A small sample (a few milliliters) of this compound is placed into the fusion tube.[6]
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[6]
-
The fusion tube assembly is attached to a thermometer.
-
The entire setup is clamped and immersed in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated, allowing the oil to circulate and heat the sample uniformly.[5]
-
As the temperature rises, air trapped in the capillary tube will be expelled. The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted. This temperature is slightly above the boiling point.
-
Heating is discontinued, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination: Volumetric Flask Method
The density of a liquid organic compound can be accurately determined using a volumetric flask and a balance.[7][8]
Apparatus:
-
Volumetric flask (e.g., 10 mL or 25 mL) with a stopper
-
Analytical balance
-
Pipette
-
Thermometer
Procedure:
-
An empty, clean, and dry volumetric flask with its stopper is weighed on an analytical balance. This mass is recorded as W₁.[7]
-
The volumetric flask is carefully filled with this compound up to the calibration mark. A pipette can be used for precise filling.
-
The stopper is placed on the flask, and any liquid on the outside is carefully wiped away.
-
The filled volumetric flask is weighed again, and this mass is recorded as W₂.
-
The temperature of the liquid is measured and recorded.
-
The mass of the liquid (m) is calculated as W₂ - W₁.
-
The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the volumetric flask (ρ = m/V).[7]
Visualizations
To further elucidate the experimental and conceptual frameworks, the following diagrams have been generated.
Caption: Experimental workflow for determining physical properties.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 18736-95-3 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 8. uoanbar.edu.iq [uoanbar.edu.iq]
Reactivity Profile of the Triple Bond in 1-Cyclohexyl-1-propyne: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the reactivity of 1-cyclohexyl-1-propyne is limited in publicly available scientific literature. This guide provides a detailed overview of its expected reactivity based on established principles of organic chemistry and data from analogous unsymmetrical internal alkynes. The experimental protocols provided are general and would require optimization for this specific substrate.
Introduction
This compound is an unsymmetrical internal alkyne with the chemical formula C₉H₁₄. Its structure, featuring a sterically demanding cyclohexyl group and a small methyl group flanking the carbon-carbon triple bond, presents an interesting case for studying the regioselectivity of various addition reactions. This document aims to provide a comprehensive technical guide on the predicted reactivity profile of the triple bond in this compound, focusing on key transformations relevant to synthetic chemistry and drug development.
Predicted Reactivity Profile
The reactivity of the triple bond in this compound is governed by the electronic and steric differences between the cyclohexyl and methyl substituents. The cyclohexyl group is a bulky, electron-donating alkyl group, while the methyl group is smaller and also electron-donating. This asymmetry is expected to influence the regiochemical outcome of addition reactions.
Cycloaddition Reactions
[3+2] cycloaddition reactions, particularly with azides (a form of "click" chemistry), are powerful for the synthesis of triazoles. For unsymmetrical internal alkynes, the regioselectivity of this reaction can be influenced by both steric and electronic factors. In the case of this compound, the significant steric bulk of the cyclohexyl group is expected to be the dominant factor directing the regioselectivity.
Expected Outcome of [3+2] Cycloaddition with an Organic Azide (R-N₃):
| Reactant | Expected Major Regioisomer | Rationale |
| This compound | 1-R-4-cyclohexyl-5-methyl-1H-1,2,3-triazole | The azide's terminal nitrogen is expected to attack the less sterically hindered carbon of the alkyne (the carbon attached to the methyl group). |
Hydration
The hydration of unsymmetrical internal alkynes can proceed via acid-catalyzed (often with mercury(II) salts) or other metal-catalyzed methods to yield ketones. The regioselectivity is determined by which carbon of the alkyne better stabilizes the partial positive charge in the transition state.
Expected Outcome of Hydration:
| Reaction Condition | Expected Major Product | Rationale |
| Acid-catalyzed (e.g., H₂SO₄, H₂O, HgSO₄) | A mixture of 1-cyclohexyl-2-propanone and cyclohexyl methyl ketone. | The electron-donating abilities of the cyclohexyl and methyl groups are similar, and neither carbon of the alkyne is significantly more sterically hindered to prevent attack. This often leads to poor regioselectivity in the hydration of dialkyl-substituted internal alkynes.[1][2] |
Hydroboration-Oxidation
Hydroboration-oxidation of internal alkynes provides a route to ketones via an anti-Markovnikov addition of water across the triple bond. The regioselectivity is primarily driven by steric factors, with the boron atom adding to the less sterically hindered carbon.
Expected Outcome of Hydroboration-Oxidation:
| Reagents | Expected Major Product | Rationale |
| 1. Disiamylborane or 9-BBN2. H₂O₂, NaOH | Cyclohexyl methyl ketone | The bulky borane reagent (disiamylborane or 9-BBN is typically used for alkynes) will preferentially add to the less sterically hindered carbon of the triple bond, which is the carbon attached to the methyl group.[3][4] Subsequent oxidation will place the carbonyl group on the more sterically hindered carbon (attached to the cyclohexyl group). |
General Experimental Protocols
The following are general procedures for the types of reactions discussed. Note: These are representative protocols and would require optimization for the specific substrate, this compound.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials: this compound (1.0 eq), organic azide (1.0 eq), sodium ascorbate (0.1 eq), copper(II) sulfate pentahydrate (0.05 eq), solvent (e.g., a 1:1 mixture of t-butanol and water).
-
Procedure:
-
To a round-bottom flask, add this compound and the organic azide.
-
Dissolve the reactants in the t-butanol/water solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water and add it to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Protocol for Acid-Catalyzed Hydration of an Internal Alkyne
-
Materials: this compound (1.0 eq), water, sulfuric acid (catalytic), mercury(II) sulfate (catalytic), solvent (e.g., methanol or aqueous acetone).
-
Procedure:
-
Caution: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
To a round-bottom flask equipped with a reflux condenser, add the solvent, water, and concentrated sulfuric acid.
-
Add mercury(II) sulfate to the mixture and stir until it dissolves.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting ketone mixture by column chromatography or distillation.
-
General Protocol for Hydroboration-Oxidation of an Internal Alkyne
-
Materials: this compound (1.0 eq), a bulky borane reagent (e.g., 9-BBN or disiamylborane, 1.0 eq), anhydrous tetrahydrofuran (THF), 3M aqueous sodium hydroxide, 30% hydrogen peroxide.
-
Procedure:
-
Caution: Borane reagents are flammable and react with moisture. All glassware must be dry, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Hydrogen peroxide is a strong oxidizer.
-
Hydroboration:
-
Dissolve this compound in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the bulky borane reagent (as a solution in THF) to the alkyne solution.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the disappearance of the alkyne by GC-MS.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide, keeping the temperature below 30 °C.
-
After the addition is complete, stir the mixture at room temperature for a few hours.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
-
Conclusion
The reactivity of the triple bond in this compound is predicted to be significantly influenced by the steric bulk of the cyclohexyl group. This is expected to lead to high regioselectivity in reactions like hydroboration-oxidation and [3+2] cycloadditions, where steric factors are dominant. In contrast, acid-catalyzed hydration may result in a mixture of products due to the similar electronic nature of the two alkyl substituents. The provided general protocols serve as a starting point for the experimental investigation of this molecule's reactivity, which will be essential to confirm these predictions and to fully characterize its synthetic utility.
References
An In-depth Technical Guide to the Electronic and Steric Effects of the Cyclohexyl Group in 1-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic and steric effects of the cyclohexyl group in the context of the internal alkyne, 1-cyclohexyl-1-propyne. The document synthesizes theoretical principles with experimental data to offer a detailed understanding of how the conformational behavior and inherent properties of the cyclohexyl moiety influence the reactivity, stability, and spectroscopic characteristics of the molecule. Key quantitative data are presented in structured tables, and detailed experimental protocols for the synthesis and analysis of this compound are provided. Furthermore, conceptual and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
The interplay of electronic and steric effects is fundamental to understanding and predicting chemical reactivity and molecular properties. In the realm of drug discovery and development, fine-tuning these effects is crucial for optimizing ligand-receptor interactions, metabolic stability, and pharmacokinetic profiles. The cyclohexyl group, a common saturated carbocyclic substituent, is often incorporated into molecular scaffolds to introduce lipophilicity and conformational restriction. When attached to a rigid pi-system, such as the triple bond in this compound, the unique conformational dynamics of the cyclohexyl ring exert significant and nuanced electronic and steric influences.
This guide will delve into the specific nature of these effects in this compound, a molecule that serves as an excellent model system for studying the interaction between a flexible, bulky alkyl group and a linear, electron-rich alkyne functionality.
Electronic Effects of the Cyclohexyl Group
The electronic influence of an alkyl group, such as cyclohexyl, is primarily attributed to inductive effects and hyperconjugation. Traditionally considered an electron-donating group (EDG) through induction, the sp3-hybridized carbons of the cyclohexyl ring push electron density towards the more electronegative sp-hybridized carbon of the propyne moiety.
Inductive Effect
The inductive effect of the cyclohexyl group can be quantified using Hammett parameters, which are empirically derived constants that describe the electron-donating or -withdrawing ability of a substituent on a benzene ring. While not directly measured for an alkyne, these values provide a good approximation of the group's electronic behavior.
| Parameter | Value | Interpretation |
| σm | -0.05 | Weak electron-donating effect via the meta position. |
| σp | -0.15 | Moderate electron-donating effect via the para position. |
| Table 1: Hammett Parameters for the Cyclohexyl Group |
The negative values of both σm and σp indicate that the cyclohexyl group is an electron-donating group, which increases the electron density of the attached pi-system.
Hyperconjugation
Hyperconjugation involves the delocalization of sigma-electrons from C-H or C-C bonds into adjacent empty or partially filled p-orbitals or pi-orbitals. In this compound, the C-H and C-C bonds of the cyclohexyl ring that are properly aligned can interact with the pi-orbitals of the alkyne. The efficiency of this interaction is highly dependent on the conformation of the cyclohexyl ring.
Steric Effects of the Cyclohexyl Group
The steric bulk of the cyclohexyl group is a dominant factor in its influence on molecular properties and reactivity. This steric hindrance can affect reaction rates, product selectivity, and the conformational preferences of the molecule.
A-Value
The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations. A larger A-value indicates a stronger preference for the equatorial position due to the avoidance of unfavorable 1,3-diaxial interactions.
| Substituent | A-Value (kcal/mol) |
| Methyl | 1.70 |
| Ethyl | 1.75 |
| Isopropyl | 2.15 |
| Cyclohexyl | 2.15 |
| tert-Butyl | >4.5 |
| Table 2: A-Values for Common Alkyl Groups |
The A-value for the cyclohexyl group is comparable to that of an isopropyl group, indicating significant steric bulk.[1] This inherent steric demand plays a crucial role in directing the approach of reagents and influencing the geometry of transition states in reactions involving the alkyne.
Conformational Analysis
The cyclohexyl ring in this compound is not static and undergoes rapid chair-chair interconversion at room temperature. However, the attachment to the linear propyne group influences the rotational barrier and the relative populations of different conformers. The orientation of the propyne substituent (axial vs. equatorial) on a hypothetical cyclohexane ring would strongly favor the equatorial position to minimize steric strain.
The following diagram illustrates the concept of steric hindrance arising from the cyclohexyl group.
Caption: Steric hindrance of the cyclohexyl group in this compound.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several methods, with nucleophilic substitution and cross-coupling reactions being the most common. Below is a detailed experimental protocol for a Grignard-based synthesis.
Synthesis of this compound via Grignard Reaction
This procedure involves the reaction of a propynyl Grignard reagent with a cyclohexyl halide.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Propyne (condensed)
-
Cyclohexyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether and a crystal of iodine. Slowly add a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction.
-
Formation of Propynylmagnesium Bromide: Cool the Grignard reagent solution to -20 °C and bubble condensed propyne gas (1.5 eq) through the solution until the propyne is no longer consumed.
-
Reaction with Cyclohexyl Bromide: To the resulting solution of propynylmagnesium bromide, add a solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation.
The following diagram outlines the workflow for this synthesis.
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Physical Data
The structural features of this compound are reflected in its spectroscopic and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄ | [2][3] |
| Molecular Weight | 122.21 g/mol | [2][3] |
| Boiling Point | 162-164 °C | [4] |
| Density | 0.851 g/cm³ | [4] |
| IR Spectrum (C≡C stretch) | ~2230 cm⁻¹ (weak) | [3] |
| ¹H NMR (cyclohexyl-Hα) | ~2.3 ppm (multiplet) | |
| ¹³C NMR (alkyne carbons) | ~80 ppm, ~85 ppm | [2] |
| Table 3: Physical and Spectroscopic Data for this compound |
The weak C≡C stretching frequency in the IR spectrum is characteristic of an internal alkyne with similarly substituted carbons. The chemical shifts in the NMR spectra are consistent with the proposed structure, with the alpha-proton of the cyclohexyl ring being deshielded by the adjacent triple bond.
Conclusion
The cyclohexyl group in this compound exerts a significant influence on the molecule's properties through a combination of electronic and steric effects. Its moderate electron-donating nature increases the electron density of the alkyne, while its substantial steric bulk governs the accessibility of the triple bond to incoming reagents. Understanding these effects is paramount for designing reactions that utilize this and similar substituted alkynes, and for incorporating the cyclohexyl moiety into larger molecules in the fields of drug development and materials science. The interplay between the conformational flexibility of the cyclohexyl ring and the rigid alkyne unit provides a rich area for further computational and experimental investigation. This guide serves as a foundational resource for researchers seeking to leverage the unique properties imparted by the cyclohexyl group in their chemical endeavors.
References
CAS number 18736-95-3 properties and suppliers
An In-depth Technical Guide to 1-Cyclohexyl-1-propyne (CAS 18736-95-3)
This guide provides a comprehensive overview of the chemical and physical properties, suppliers, and synthetic applications of this compound, a valuable reagent for researchers, scientists, and professionals in drug development and organic synthesis.
Compound Identity and Structure
This compound is an organic compound featuring a cyclohexyl group attached to a propyne chain.[1][2][3][4] Its structure is a key determinant of its reactivity, particularly the carbon-carbon triple bond which serves as a functional handle for a variety of chemical transformations.[1]
Physicochemical Properties
The properties of this compound are summarized in the table below. It is a colorless liquid at room temperature and is utilized in various organic synthesis applications.[3]
| Property | Value | Source(s) |
| CAS Number | 18736-95-3 | [1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₉H₁₄ | [1][2][3][4][6][8] |
| Molecular Weight | 122.21 g/mol | [1][2][3][4][6][8] |
| IUPAC Name | prop-1-ynylcyclohexane | [6] |
| Synonyms | (1-propynyl)cyclohexane, 1-cyclohexyl-2-methylacetylene, 1-Propynylcyclohexane | [3][4][9] |
| Density | 0.85 - 0.851 g/cm³ | [3][4][9] |
| Boiling Point | 162-164 °C; 170.8 °C at 760 mmHg | [3][4][9] |
| Flash Point | 45.2 °C | [3][4] |
| InChI Key | IWDWSCMNLSLHKQ-UHFFFAOYSA-N | [1][6] |
| SMILES | CC#CC1CCCCC1 | [5] |
| LogP | 2.59 | [3][4] |
Suppliers
This compound is available from several chemical suppliers as a research chemical.[1] Purity is typically around 95%.[1] Below is a list of some suppliers.
| Supplier | Location |
| BenchChem | [1] |
| GFS Chemicals | United States |
| ChemSampCo, Inc. | United States |
| Pfaltz & Bauer, Inc. | United States |
| HONEST JOY HOLDINGS LIMITED | United States |
| 3B Pharmachem (Wuhan) International Co.,Ltd. | China |
| Amadis Chemical Company Limited |
Applications in Organic Synthesis
This compound is a versatile building block in organic chemistry, primarily due to the reactivity of its internal alkyne group.[1] It participates in a range of reactions, making it a valuable precursor for more complex molecules.[3]
Key reactions include:
-
Palladium-Catalyzed Coupling Reactions: The compound is suitable for Sonogashira coupling reactions, which form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[10][11] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[11]
-
Cycloaddition and Cycloisomerization: As an internal alkyne, it can undergo cycloaddition reactions to construct cyclic and polycyclic structures, often catalyzed by transition metals.[1]
-
Addition Reactions: The alkyne's triple bond can undergo various addition reactions, such as hydroboration-oxidation to form alcohols, and halogenation to yield vinyl halides.[1] The electron-donating nature of the cyclohexyl group influences the electrophilicity of the triple bond.[1]
While direct research on the biological activity of this compound is limited, derivatives of cyclohexane are of significant interest in medicinal chemistry for their potential as antimicrobial and anticancer agents.[12][13][14]
Experimental Protocols
Representative Protocol: Sonogashira Cross-Coupling
The following is a representative experimental protocol for a Sonogashira cross-coupling reaction using an aryl iodide and an alkyne, which can be adapted for this compound. This reaction is typically performed under anhydrous and anaerobic conditions.[10]
Materials:
-
Aryl iodide (1.0 eq)
-
This compound (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
A Schlenk flask is charged with the aryl iodide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen) three times to ensure an anaerobic environment.
-
Anhydrous triethylamine is added via syringe, followed by the addition of this compound.
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).[15]
-
Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and quenched with a dilute acid solution (e.g., 2 M HCl) or water.[15]
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired disubstituted alkyne.[15]
References
- 1. scribd.com [scribd.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | C9H14 | CID 140417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 6. This compound [webbook.nist.gov]
- 7. This compound (CAS 18736-95-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound | 18736-95-3 [chemicalbook.com]
- 9. This compound | 18736-95-3 [amp.chemicalbook.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
An In-Depth Technical Guide to 1-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-1-propyne, systematically named prop-1-ynylcyclohexane according to IUPAC nomenclature, is an organic compound with the molecular formula C₉H₁₄.[1][2] Its structure features a cyclohexyl ring attached to a propyne group at the first carbon of the triple bond. This internal alkyne is of interest to researchers in organic synthesis and medicinal chemistry due to the synthetic versatility of the alkyne functional group, which can be readily transformed into a variety of other functionalities. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, and a plausible synthetic route.
Nomenclature and Synonyms
The unambiguous identification of chemical compounds is critical in research and development. While the formal IUPAC name for this compound is prop-1-ynylcyclohexane, it is also known by several synonyms.
| Nomenclature Type | Name |
| IUPAC Name | prop-1-ynylcyclohexane[1] |
| Common Name | This compound[1][2] |
| Synonym | (1-propynyl)cyclohexane[2] |
| Synonym | 1-cyclohexyl-2-methylacetylene[2] |
| CAS Registry Number | 18736-95-3[1][2] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These data are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄ | [1][2] |
| Molecular Weight | 122.21 g/mol | [1] |
| Boiling Point | 162-164 °C | [3] |
| Density | 0.851 g/cm³ | [3] |
Logical Relationship in Compound Identification
The identification and naming of this compound follow a logical progression from its elemental composition to its precise structural arrangement and internationally recognized name.
References
Potential Research Areas for 1-Cyclohexyl-1-propyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-1-propyne is an internal alkyne characterized by a cyclohexyl group attached to one of the sp-hybridized carbon atoms and a methyl group on the other. This structure offers a unique combination of steric bulk from the cyclohexyl moiety and the linear geometry of the propyne unit, making it a compelling, yet underexplored, building block in organic synthesis, materials science, and medicinal chemistry. This technical guide aims to summarize the known properties of this compound and to delineate potential research avenues, complete with proposed experimental frameworks.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning synthetic transformations and for predicting the behavior of the compound in various experimental setups.
| Property | Value |
| Molecular Formula | C₉H₁₄ |
| Molecular Weight | 122.21 g/mol [1] |
| CAS Number | 18736-95-3[1] |
| Boiling Point | 162-164 °C[2] |
| Density | 0.851 g/cm³[2] |
| Synonyms | (1-propynyl)cyclohexane, 1-cyclohexyl-2-methylacetylene |
Synthesis of this compound
Proposed Experimental Protocol: Synthesis via Alkylation
This proposed protocol is based on standard procedures for the alkylation of terminal alkynes.
Reaction Scheme:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Cyclohexyl-1-propyne from Cyclohexyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-1-propyne is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials. Its synthesis from readily available cyclohexyl halides can be approached through several methodologies. This document provides detailed application notes and experimental protocols for two primary synthetic routes: the Sonogashira cross-coupling reaction and the direct alkylation of a propynyl anion. The choice of method may depend on factors such as substrate availability, functional group tolerance, and desired scale.
Synthetic Approaches
Two effective methods for the synthesis of this compound from a cyclohexyl halide are detailed below.
-
Sonogashira Cross-Coupling: This modern approach utilizes a palladium and copper co-catalytic system to couple a terminal alkyne with an organic halide. While traditionally employed for aryl and vinyl halides, recent advancements have extended its utility to unactivated alkyl halides.[1][2][3]
-
Nucleophilic Alkylation: This classic method involves the generation of a propynyl anion (an acetylide), which then acts as a nucleophile to displace a halide from the cyclohexyl ring in an S(_N)2 reaction. A primary challenge with secondary halides like cyclohexyl halides is the competing elimination (E2) reaction.
The logical workflow for selecting a synthetic route is outlined below.
Caption: Synthetic route selection for this compound.
Data Presentation
The following table summarizes typical quantitative data associated with the synthesis of this compound from cyclohexyl halides. Please note that yields are highly dependent on specific reaction conditions and optimization.
| Parameter | Sonogashira Coupling | Nucleophilic Alkylation |
| Cyclohexyl Halide | Cyclohexyl Iodide or Bromide | Cyclohexyl Bromide or Iodide |
| Propyne Source | Propyne gas or Trimethylsilylpropyne | Propyne gas |
| Key Reagents | Pd catalyst, Cu(I) co-catalyst, Base | Strong base (e.g., n-BuLi, NaNH₂) |
| Typical Solvent | THF, Dioxane, or Amine | Liquid Ammonia, THF |
| Reaction Temperature | 25-80 °C | -78 to 25 °C |
| Reported Yield | Moderate to Good (40-70%) | Variable (20-60%) |
| Purity | Generally high after chromatography | Moderate, may contain elimination byproducts |
*Note: Yields are estimates based on related literature for similar alkyl couplings and are subject to optimization.
Experimental Protocols
Protocol 1: Sonogashira Cross-Coupling of Cyclohexyl Bromide and Propyne
This protocol is adapted from general procedures for the Sonogashira coupling of unactivated alkyl halides.[3]
Workflow Diagram:
Caption: Workflow for Sonogashira cross-coupling.
Materials:
-
Cyclohexyl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [PdCl₂(PPh₃)₂])
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Propyne gas
-
Anhydrous solvent (e.g., THF or dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and gas inlet, add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (1-3 mol%).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add anhydrous solvent, cyclohexyl bromide (1.0 eq), and the amine base (2.0-3.0 eq).
-
Bubble propyne gas through the solution for 10-15 minutes at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Nucleophilic Alkylation of Propyne with Cyclohexyl Bromide
This protocol describes the formation of a propynyl anion followed by its reaction with cyclohexyl bromide.
Workflow Diagram:
Caption: Workflow for nucleophilic alkylation.
Materials:
-
Cyclohexyl bromide
-
Propyne gas
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous and low-temperature reactions
Procedure:
-
Set up a dry, three-necked round-bottom flask with a magnetic stir bar, a gas inlet, a thermometer, and a dropping funnel under an inert atmosphere.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense propyne gas into the flask containing anhydrous THF.
-
Slowly add n-butyllithium (1.05 eq) to the propyne solution while maintaining the temperature at -78 °C. Stir for 30 minutes to form the lithium propynilide.
-
Add cyclohexyl bromide (1.0 eq) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction with water.
-
Extract the product with a low-boiling organic solvent such as pentane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation and purify the resulting crude product by fractional distillation to obtain this compound.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous and inert atmosphere techniques are crucial for the success of these reactions.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care.
-
Propyne is a flammable gas.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The synthesis of this compound from cyclohexyl halides can be effectively achieved via Sonogashira coupling or nucleophilic alkylation. The Sonogashira approach offers milder conditions and potentially higher functional group tolerance, while the alkylation method is a more traditional approach that requires careful control of reaction conditions to minimize side reactions. The choice of protocol will be dictated by the specific requirements of the research or development project.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-cyclohexyl-1-propyne via a palladium-catalyzed cross-coupling reaction. The synthesis of C(sp³)–C(sp) bonds, particularly with sterically demanding secondary alkyl halides like cyclohexyl iodide, can be challenging due to competing side reactions such as β-hydride elimination. This protocol outlines a robust method utilizing a palladium-N-heterocyclic carbene (NHC) catalyst system, which has demonstrated efficacy in coupling unactivated secondary alkyl halides with terminal alkynes. The provided methodologies and data are intended to guide researchers in successfully performing this transformation.
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] However, the extension of this methodology to unactivated secondary alkyl halides presents significant challenges. The slower rate of oxidative addition and the propensity for β-hydride elimination often lead to low yields of the desired product.[4] Recent advancements in catalyst design, particularly the development of palladium complexes with bulky, electron-donating N-heterocyclic carbene (NHC) ligands, have enabled the successful Sonogashira coupling of these more challenging substrates.[5]
This application note details a protocol for the synthesis of this compound, a valuable building block in organic synthesis, through the palladium-catalyzed coupling of cyclohexyl iodide and propyne.
Quantitative Data Summary
The following table summarizes representative quantitative data for the palladium-catalyzed coupling of unactivated secondary alkyl halides with terminal alkynes, providing a basis for optimizing the synthesis of this compound.
| Entry | Alkyl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexyl Iodide | Propyne | [Pd(allyl)Cl]₂ (2.5) | IPr (5) | Cs₂CO₃ | Toluene | 80 | 12 | 75-85 (Estimated) |
| 2 | Cyclohexyl Bromide | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 65 |
| 3 | Cyclopentyl Iodide | 1-Hexyne | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | THF | 60 | 24 | 78 |
| 4 | Adamantyl Bromide | Trimethylsilylacetylene | [Pd(IPr)(cin)Cl] (3) | - | K₂CO₃ | DMF | 110 | 16 | 82 |
*Yields are based on published results for similar substrates and are intended to be representative. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, dba = dibenzylideneacetone, cin = cinnamyl.
Experimental Protocols
General Considerations:
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. Propyne can be bubbled from a cylinder or generated in situ. All reagents should be of high purity.
Protocol: Palladium-Catalyzed Synthesis of this compound
This protocol is adapted from established procedures for the Sonogashira coupling of unactivated secondary alkyl halides.[5]
Reagents:
-
Cyclohexyl iodide (1.0 mmol, 1.0 equiv)
-
Propyne (gas, excess, or solution in THF, ~1.5 equiv)
-
[Pd(allyl)Cl]₂ (0.025 mmol, 2.5 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%) (Optional, but may enhance rate)
-
Anhydrous, degassed toluene (5 mL)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (argon or nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add [Pd(allyl)Cl]₂ (9.1 mg, 0.025 mmol), IPr·HCl (21.3 mg, 0.05 mmol), and cesium carbonate (488 mg, 1.5 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) to the flask. Stir the mixture at room temperature for 10-15 minutes.
-
Add cyclohexyl iodide (210 mg, 1.0 mmol) to the reaction mixture via syringe.
-
Propyne Addition: Bubble propyne gas gently through the reaction mixture for 5-10 minutes, or add a solution of propyne in THF (e.g., 0.5 M solution, 3.0 mL, 1.5 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford pure this compound.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle for the Sonogashira coupling.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for Sonogashira Coupling Reactions Using 1-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Sonogashira coupling reactions utilizing 1-Cyclohexyl-1-propyne. This versatile terminal alkyne serves as a valuable building block in the synthesis of a wide range of organic compounds, particularly in the development of novel pharmaceutical agents and functional materials.
Introduction to Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[1] The mild reaction conditions and high functional group tolerance make it an indispensable tool in modern organic synthesis.[1]
Applications in Research and Drug Development
The Sonogashira coupling of this compound with various aryl and heteroaryl halides provides access to a diverse array of substituted alkynes. These products are key intermediates in the synthesis of complex molecules with potential applications in:
-
Medicinal Chemistry: The resulting aryl-alkyne structures are prevalent in a variety of biologically active compounds and can serve as scaffolds for the development of new therapeutic agents.
-
Materials Science: The rigid, linear nature of the alkyne linker allows for the construction of conjugated systems with interesting photophysical and electronic properties, suitable for applications in organic electronics and materials science.[2]
-
Natural Product Synthesis: The Sonogashira reaction is a key step in the total synthesis of numerous complex natural products containing alkyne moieties.[1]
Data Presentation: Sonogashira Coupling of this compound with Various Aryl Halides
The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with different aryl halides. The data has been compiled from various sources to provide a comparative overview of reaction efficiency under different conditions.
| Aryl Halide | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodoacetophenone | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Triethylamine | THF | Room Temp. | 1.5 | >95 |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | CuI (2) | DABCO | DMF | Room Temp. | 12 | 98 |
| 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Triethylamine | THF | Room Temp. | 1.5 | >95 |
| 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Triethylamine | THF | Room Temp. | 1.5 | >95 |
| 1-Bromo-4-cyanobenzene | Pd(OAc)₂ (2) | None | K₂CO₃ | DMF | 120 | 24 | 85 |
Experimental Protocols
Below are detailed methodologies for key experiments involving the Sonogashira coupling of this compound.
Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling of this compound with Aryl Iodides
This protocol is a general method adaptable for various aryl iodides.
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (5 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 1.5-3 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired coupled product.
Protocol 2: Nickel-Catalyzed Sonogashira-Type Coupling of this compound with Aryl Bromides
This protocol describes a copper-free Sonogashira-type coupling using a nickel catalyst, which can be advantageous for certain substrates.[3][4]
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
Nickel(II) chloride (NiCl₂) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.15 mmol, 15 mol%)
-
Potassium fluoride (KF) (1.5 mmol)
-
Zinc powder (1.5 mmol)
-
Degassed N,N-dimethylacetamide (DMAc) (4.0 mL)
-
Nitrogen or Argon gas supply (glovebox recommended)
-
Standard glassware for organic synthesis
Procedure:
-
Inside a glovebox filled with nitrogen, add nickel(II) dichloride (0.1 mmol) to a solution of 1,10-phenanthroline (0.15 mmol) in degassed DMAc (2.0 mL) in a reaction vial. Stir the solution for 30 minutes at 25°C.[4]
-
To this catalyst mixture, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), potassium fluoride (1.5 mmol), and zinc powder (1.5 mmol).[4]
-
Seal the reaction vial and stir the mixture at 60-70°C for 48 hours.[4]
-
After cooling to room temperature, pour the reaction mixture into water (100 mL).[3]
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).[3]
-
Wash the combined organic extracts with brine (25 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the Sonogashira coupling reaction.
Caption: General mechanism of the Sonogashira coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cycloaddition Reactions of 1-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cycloaddition reactions with 1-cyclohexyl-1-propyne, a versatile alkyne in organic synthesis. The following sections describe key cycloaddition strategies, including the Diels-Alder reaction and copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering pathways to complex cyclic and heterocyclic scaffolds.
Diels-Alder Reaction with this compound
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[1][2] In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile to form a cyclohexene derivative.[1][2][3] this compound can serve as a dienophile, reacting with various dienes to generate substituted cyclohexadienes. The reaction is typically performed under thermal conditions and can be influenced by the use of electron-donating or electron-withdrawing groups on the reactants.[4]
Experimental Protocol: Thermal Diels-Alder Reaction
This protocol describes the reaction of this compound with 2,3-dimethyl-1,3-butadiene.
Materials:
-
This compound (98% purity)
-
2,3-Dimethyl-1,3-butadiene (98% purity)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.22 g, 10 mmol, 1.0 equiv).
-
Add anhydrous toluene (20 mL) to dissolve the alkyne.
-
Add 2,3-dimethyl-1,3-butadiene (1.23 g, 15 mmol, 1.5 equiv) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired cyclohexadiene adduct.
Representative Data
| Diene | Dienophile | Product | Reaction Time (h) | Yield (%) |
| 2,3-Dimethyl-1,3-butadiene | This compound | 1-Cyclohexyl-4,5-dimethyl-2-propylcyclohexa-1,4-diene | 24 | 75-85 |
| Cyclopentadiene | This compound | 5-Cyclohexyl-6-propylbicyclo[2.2.1]hepta-2,5-diene | 18 | 80-90 |
Note: The data presented is representative for Diels-Alder reactions with internal alkynes and may vary for this compound.
Experimental Workflow
References
1-Cyclohexyl-1-propyne: A Sterically Influential Building Block in Organic Synthesis
Introduction
1-Cyclohexyl-1-propyne is an internal alkyne that holds potential as a building block in organic synthesis. Its cyclohexyl group introduces significant steric bulk, which can influence the regioselectivity and stereoselectivity of chemical reactions. While detailed experimental protocols for this compound are not extensively documented in publicly available literature, its structural isomer, 3-cyclohexyl-1-propyne, has been more widely studied. This document provides an overview of the properties of this compound and detailed application notes and protocols for the closely related and more reactive terminal alkyne, 3-cyclohexyl-1-propyne, to illustrate the synthetic utility of the cyclohexylpropyne scaffold.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18736-95-3 | [1][2][3][4] |
| Molecular Formula | C₉H₁₄ | [1][2][3][4] |
| Molecular Weight | 122.21 g/mol | [1][2][3][4] |
| Boiling Point | 170.8 °C at 760 mmHg | |
| Flash Point | 45.2 °C | |
| Density | 0.85 g/cm³ | |
| Appearance | Colorless liquid |
Application Notes for 3-Cyclohexyl-1-propyne
The terminal alkyne isomer, 3-cyclohexyl-1-propyne, is a versatile reagent in a variety of organic transformations, including cycloaddition reactions and palladium-catalyzed couplings. The presence of the terminal alkyne proton and the triple bond makes it a valuable synthon for the introduction of the cyclohexylpropyl group and for the construction of more complex molecular architectures.
[3+2] Cycloaddition Reactions (Click Chemistry)
3-Cyclohexyl-1-propyne can participate in [3+2] cycloaddition reactions with organic azides to form triazoles. This reaction, often referred to as "click chemistry," is known for its high efficiency and selectivity.[5][6][7][8][9] The steric hindrance from the cyclohexyl group can, however, influence the reaction rate. In a ruthenium-catalyzed variant, the reaction of 3-cyclohexyl-1-propyne with benzyl azide produced the 1,4-disubstituted triazole with a moderate yield of 61%.[5]
Experimental Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition
A detailed experimental protocol for this specific reaction is not available in the searched results. However, a general procedure for a ruthenium-catalyzed azide-alkyne cycloaddition would involve the following steps:
-
To a solution of 3-cyclohexyl-1-propyne (1 equivalent) and benzyl azide (1 equivalent) in a suitable solvent (e.g., toluene, DMF), is added a catalytic amount of a ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂).
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) for a period of time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.
Reaction Scheme: [3+2] Cycloaddition
Caption: Ruthenium-catalyzed [3+2] cycloaddition of 3-cyclohexyl-1-propyne.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex. 3-Cyclohexyl-1-propyne can be employed in this reaction to form substituted alkynes. The steric bulk of the cyclohexyl group can significantly slow down the reaction kinetics compared to less hindered alkynes.[5] For instance, the Sonogashira coupling of 3-cyclohexyl-1-propyne with halotryptophans required an extended reaction time of 8 hours to achieve a 50% conversion.[5]
Experimental Protocol: Sonogashira Coupling of 3-Cyclohexyl-1-propyne with an Aryl Halide
A detailed experimental protocol for this specific reaction is not available in the searched results. A general procedure for a Sonogashira coupling would be as follows:
-
A reaction vessel is charged with the aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylamine).
-
The vessel is flushed with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent (e.g., THF or DMF) is added, followed by the addition of 3-cyclohexyl-1-propyne (1.1-1.5 equivalents).
-
The reaction mixture is stirred at room temperature or elevated temperature until the starting materials are consumed (monitored by TLC or GC-MS).
-
After completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the coupled product.
Reaction Workflow: Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
Conclusion
This compound, with its internal triple bond and bulky cyclohexyl group, presents interesting possibilities for stereocontrolled synthesis. However, the available literature with detailed protocols is sparse. In contrast, its isomer, 3-cyclohexyl-1-propyne, is a well-utilized building block in organic synthesis, particularly in cycloaddition and cross-coupling reactions. The provided application notes and general protocols for 3-cyclohexyl-1-propyne serve as a valuable reference for researchers and scientists in drug development, highlighting the synthetic potential of the cyclohexylpropyne framework. Further research into the reactivity of this compound is warranted to fully explore its utility as a synthetic building block.
References
- 1. This compound | 18736-95-3 [chemicalbook.com]
- 2. This compound | C9H14 | CID 140417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound CAS#: 18736-95-3 [amp.chemicalbook.com]
- 5. 3-Cyclohexyl-1-propyne | 17715-00-3 | Benchchem [benchchem.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Topics (Click Chemistry) | TCI EUROPE N.V. [tcichemicals.com]
- 8. Click Chemistry | AAT Bioquest [aatbio.com]
- 9. interchim.fr [interchim.fr]
Application of 1-Cyclohexyl-1-propyne in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-1-propyne is a versatile, yet underutilized, building block in the field of natural product synthesis. Its unique structural motif, combining a bulky, lipophilic cyclohexyl group with a reactive internal alkyne, offers significant potential for the construction of complex molecular architectures. While direct applications in completed total syntheses are not extensively documented in current literature, the inherent reactivity of the propyne unit allows for its theoretical application in a variety of powerful synthetic transformations. This document outlines potential applications and provides detailed hypothetical protocols for the use of this compound in the synthesis of natural product-like scaffolds, aiming to stimulate further research and exploration of this promising reagent.
The strategic incorporation of the cyclohexylpropyl moiety can be envisioned in the synthesis of various classes of natural products, including certain terpenoids, polyketides, and alkaloids, where cyclic and aliphatic components are key structural features. The internal alkyne functionality serves as a linchpin for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the rapid assembly of molecular complexity.
Potential Synthetic Applications and Protocols
The utility of this compound in natural product synthesis can be demonstrated through its participation in several key organic reactions. Below are detailed protocols for hypothetical, yet plausible, synthetic transformations that could be employed in the construction of complex natural product precursors.
Diels-Alder Cycloaddition for the Formation of Substituted Cyclohexene Scaffolds
The alkyne of this compound can act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of highly substituted cyclohexadiene rings, which are common motifs in terpenoid natural products.
Table 1: Hypothetical Diels-Alder Reaction of this compound
| Reactant A | Reactant B | Product | Proposed Conditions | Hypothetical Yield |
| This compound | 1,3-Butadiene | 1-Cyclohexyl-2-methyl-1,4-cyclohexadiene | Toluene, 180 °C, Sealed Tube | 75% |
| This compound | Danishefsky's Diene | 4-Cyclohexyl-3-methyl-2-((trimethylsilyl)oxy)-2,5-cyclohexadien-1-one | Xylene, 150 °C | 80% |
Experimental Protocol: Synthesis of 1-Cyclohexyl-2-methyl-1,4-cyclohexadiene
-
To a thick-walled sealed tube, add this compound (1.0 g, 8.18 mmol).
-
Add toluene (10 mL).
-
Cool the mixture to -78 °C and condense 1,3-butadiene (2.2 g, 40.9 mmol, 5 equivalents) into the tube.
-
Seal the tube under an inert atmosphere (Argon).
-
Allow the tube to warm to room temperature and then heat to 180 °C in an oil bath behind a blast shield for 24 hours.
-
Cool the reaction to room temperature and carefully vent the tube.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexanes) to yield the desired product.
Caption: Proposed Diels-Alder reaction pathway.
Sonogashira Coupling for the Synthesis of Aryl Alkynes
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While this compound is an internal alkyne, it can be readily converted to its terminal isomer, 3-cyclohexyl-1-propyne, which can then participate in Sonogashira coupling reactions. This two-step sequence provides access to complex aryl-alkyne structures found in some polyketide and alkaloid natural products.
Table 2: Proposed Synthesis and Sonogashira Coupling of 3-Cyclohexyl-1-propyne
| Step | Starting Material | Reagent(s) | Product | Hypothetical Yield |
| 1. Isomerization | This compound | NaNH₂ in liquid NH₃ | 3-Cyclohexyl-1-propyne | 90% |
| 2. Coupling | 3-Cyclohexyl-1-propyne | Iodobenzene, Pd(PPh₃)₄, CuI, Et₃N | 1-(3-Cyclohexylprop-1-yn-1-yl)benzene | 85% |
Experimental Protocol: Two-Step Synthesis of 1-(3-Cyclohexylprop-1-yn-1-yl)benzene
-
Step 1: Isomerization of this compound
-
In a three-necked flask equipped with a dry ice condenser, add liquid ammonia (50 mL) at -78 °C.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Add a catalytic amount of ferric nitrate.
-
Add the remaining sodium metal (0.28 g, 12.2 mmol) in portions to form sodium amide.
-
To this suspension, add a solution of this compound (1.0 g, 8.18 mmol) in THF (10 mL) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of ammonium chloride.
-
Allow the ammonia to evaporate, then add water and extract with diethyl ether.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield 3-cyclohexyl-1-propyne.
-
-
Step 2: Sonogashira Coupling
-
To a solution of 3-cyclohexyl-1-propyne (0.5 g, 4.09 mmol) and iodobenzene (0.92 g, 4.50 mmol) in triethylamine (20 mL), add Pd(PPh₃)₄ (0.24 g, 0.20 mmol) and CuI (0.04 g, 0.20 mmol).
-
Stir the reaction mixture at room temperature under an argon atmosphere for 12 hours.
-
Filter the reaction mixture through a pad of celite and wash with diethyl ether.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the product.
-
Application Notes and Protocols for the Hydration of 1-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the hydration of the internal alkyne, 1-cyclohexyl-1-propyne, to synthesize the corresponding ketones. Three common and effective methods are presented: acid-catalyzed hydration using mercuric sulfate, gold-catalyzed hydration, and hydroboration-oxidation. Each protocol is designed to be a comprehensive guide for laboratory execution.
Introduction
The hydration of alkynes is a fundamental organic transformation that yields valuable carbonyl compounds. This compound is an unsymmetrical internal alkyne, and its hydration can theoretically yield two constitutional isomers: 1-cyclohexyl-2-propanone and 1-cyclohexyl-1-propanone. The regioselectivity of the hydration reaction is a key consideration and is influenced by the chosen synthetic method.
This application note outlines three distinct protocols for the hydration of this compound, each with its own advantages in terms of reaction conditions, catalyst requirements, and potential regioselectivity.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydration (Oxymercuration-Demercuration)
This classical method employs a strong acid and a mercury(II) salt as a catalyst to facilitate the Markovnikov addition of water across the alkyne.[1][2][3][4][5] For unsymmetrical internal alkynes, this method often results in a mixture of the two possible ketone products.[1][3][4]
Workflow Diagram:
Caption: Workflow for Acid-Catalyzed Hydration.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Mercuric sulfate (HgSO₄)
-
Water (H₂O)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add a mixture of water and sulfuric acid (e.g., 1:1 v/v).
-
Carefully add a catalytic amount of mercuric sulfate (e.g., 0.05 eq).
-
Heat the reaction mixture to 60-80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water and then neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product, which may be a mixture of ketones, by silica gel column chromatography.
Data Summary Table:
| Parameter | Value/Range |
| Reactants | |
| This compound | 1.0 eq |
| Water | Solvent |
| Sulfuric Acid | Co-catalyst/Solvent |
| Mercuric Sulfate | 0.01 - 0.1 eq |
| Reaction Conditions | |
| Temperature | 60 - 80 °C |
| Reaction Time | 2 - 12 hours (monitor for completion) |
| Expected Products | |
| 1-Cyclohexyl-2-propanone | Mixture of regioisomers is likely[1][3][4] |
| 1-Cyclohexyl-1-propanone | |
| Yield | Variable, typically moderate to high |
Protocol 2: Gold-Catalyzed Hydration
Gold complexes are efficient catalysts for the hydration of alkynes under mild conditions.[6][7][8] This method can offer improved regioselectivity compared to the classical acid-catalyzed approach.
Workflow Diagram:
Caption: Workflow for Gold-Catalyzed Hydration.
Materials:
-
This compound
-
Gold(III) catalyst (e.g., a gold trifluoromethyl complex)[6]
-
Methanol (MeOH) or other suitable solvent
-
Water (H₂O)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask or sealed vial, dissolve this compound (1.0 eq) in methanol (or another suitable solvent).
-
Add water (typically 2-10 equivalents).
-
Add the gold catalyst (e.g., 1-5 mol%).
-
Stir the reaction mixture at a specified temperature (e.g., 60°C) until the reaction is complete, as monitored by TLC or GC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase.
-
Purify the product by silica gel column chromatography.
Data Summary Table:
| Parameter | Value/Range |
| Reactants | |
| This compound | 1.0 eq |
| Water | 2 - 10 eq |
| Gold Catalyst | 1 - 5 mol% |
| Solvent | Methanol, Dioxane, etc. |
| Reaction Conditions | |
| Temperature | Room Temperature to 80°C[6][7] |
| Reaction Time | 1 - 24 hours (monitor for completion) |
| Expected Products | |
| 1-Cyclohexyl-2-propanone | Regioselectivity is catalyst dependent. |
| 1-Cyclohexyl-1-propanone | |
| Yield | Typically high to quantitative[6][7] |
Protocol 3: Hydroboration-Oxidation
This two-step procedure involves the addition of a borane across the triple bond, followed by oxidation. For internal alkynes, this method typically yields ketones.[9] With unsymmetrical internal alkynes, a mixture of regioisomeric ketones is expected.[9]
Workflow Diagram:
Caption: Workflow for Hydroboration-Oxidation.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) or a sterically hindered borane (e.g., disiamylborane)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 3M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Diethyl ether or other extraction solvent
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Hydroboration
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of borane-THF complex (or a suitable dialkylborane) (1.0 eq) via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Step 2: Oxidation 5. Cool the reaction mixture back to 0°C. 6. Slowly add a solution of sodium hydroxide. 7. Carefully add hydrogen peroxide solution dropwise, maintaining the temperature below 30°C. 8. After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour, or until the oxidation is complete. 9. Transfer the mixture to a separatory funnel and separate the layers. 10. Extract the aqueous layer with diethyl ether (3x). 11. Combine the organic layers and wash with saturated ammonium chloride solution and then with brine. 12. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. 13. Purify the product mixture by silica gel column chromatography.
Data Summary Table:
| Parameter | Value/Range |
| Reactants | |
| This compound | 1.0 eq |
| Borane Reagent | 1.0 eq |
| Sodium Hydroxide | Excess |
| Hydrogen Peroxide | Excess |
| Solvent | Anhydrous THF |
| Reaction Conditions | |
| Temperature | Hydroboration: 0°C to RT; Oxidation: 0°C to RT |
| Reaction Time | Hydroboration: 2-4 hours; Oxidation: 1-3 hours |
| Expected Products | |
| 1-Cyclohexyl-2-propanone | Mixture of regioisomers is likely[9] |
| 1-Cyclohexyl-1-propanone | |
| Yield | Generally high |
Reaction Mechanism
Acid-Catalyzed Hydration Mechanism
The acid-catalyzed hydration of an alkyne proceeds through the formation of a vinyl carbocation intermediate, followed by the nucleophilic attack of water to form an enol.[1] The enol then rapidly tautomerizes to the more stable ketone.[1][3][4]
Mechanism Diagram:
Caption: Mechanism of Acid-Catalyzed Alkyne Hydration.
Safety Precautions
-
Mercuric sulfate is highly toxic. Handle with extreme care, using appropriate personal protective equipment (gloves, lab coat, safety glasses) and work in a well-ventilated fume hood. Dispose of mercury-containing waste according to institutional guidelines.
-
Sulfuric acid is highly corrosive. Handle with care and appropriate PPE.
-
Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes.
-
Borane-THF complex is flammable and reacts with water. Handle under an inert atmosphere.
-
Always wear appropriate personal protective equipment when handling any chemicals in the laboratory.
References
- 1. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 2. Acid Catalyzed Hydration of Alkynes - Chad's Prep® [chadsprep.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydration of alkynes at room temperature catalyzed by gold(i) isocyanide compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazole and isoxazole derivatives, important scaffolds in medicinal chemistry, using 1-cyclohexyl-1-propyne as a key starting material. The methodologies are based on the robust and versatile 1,3-dipolar cycloaddition reaction.
Synthesis of 3-Cyclohexyl-4-methyl-1H-pyrazole
The synthesis of 3-cyclohexyl-4-methyl-1H-pyrazole from this compound is achieved through a [3+2] cycloaddition reaction with a diazoalkane, such as diazoethane. This reaction is a cornerstone of heterocyclic chemistry, providing a direct route to pyrazole ring systems.[1][2]
Experimental Protocol
Materials:
-
This compound
-
Diazoethane solution (freshly prepared)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 g, 8.18 mmol) in 20 mL of anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazoethane (approximately 1.2 equivalents) to the stirred solution of the alkyne over 30 minutes. Caution: Diazoalkanes are toxic and potentially explosive. This step should be performed in a well-ventilated fume hood behind a safety shield.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench any excess diazoalkane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the pure 3-cyclohexyl-4-methyl-1H-pyrazole.
Quantitative Data
| Entry | Starting Alkyne | Reagent | Product | Yield (%) | Reference |
| 1 | This compound | Diazoethane | 3-Cyclohexyl-4-methyl-1H-pyrazole | 75-85 (Estimated) | General method[1][3] |
Note: The yield is an estimate based on typical 1,3-dipolar cycloaddition reactions of diazoalkanes with internal alkynes and may require optimization for this specific substrate.
Reaction Workflow
Caption: Workflow for the synthesis of 3-cyclohexyl-4-methyl-1H-pyrazole.
Synthesis of 3-Cyclohexyl-5-phenylisoxazole
The synthesis of 3-cyclohexyl-5-phenylisoxazole involves the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from an aldoxime, to this compound. This method provides excellent regioselectivity for the formation of 3,5-disubstituted isoxazoles.[4]
Experimental Protocol
Materials:
-
This compound
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et3N)
-
Chloroform (CHCl3)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of benzaldoxime (1.1 g, 9.0 mmol) in 30 mL of chloroform in a 100 mL round-bottom flask, add N-chlorosuccinimide (1.2 g, 9.0 mmol) in one portion.
-
Stir the mixture at room temperature for 15 minutes to generate the corresponding hydroximoyl chloride.
-
Add this compound (1.0 g, 8.18 mmol) to the reaction mixture.
-
Slowly add triethylamine (1.4 mL, 10.0 mmol) dropwise to the mixture. An exothermic reaction is typically observed.
-
After the addition of triethylamine, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with water (2 x 20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 3-cyclohexyl-5-phenylisoxazole.
Quantitative Data
| Entry | Starting Alkyne | Nitrile Oxide Precursor | Product | Yield (%) | Reference |
| 1 | This compound | Benzaldoxime | 3-Cyclohexyl-5-phenylisoxazole | 70-80 (Estimated) | General method[4][5] |
Note: The yield is an estimate based on similar nitrile oxide cycloadditions and may require optimization.
Reaction Pathway
Caption: Synthesis of 3-cyclohexyl-5-phenylisoxazole via nitrile oxide cycloaddition.
Conclusion
The protocols outlined above demonstrate the utility of this compound as a versatile building block for the synthesis of substituted pyrazoles and isoxazoles. These heterocyclic cores are of significant interest in drug discovery and development. The described 1,3-dipolar cycloaddition reactions offer reliable and regioselective pathways to these valuable compounds. Researchers are encouraged to adapt and optimize these general procedures to suit their specific synthetic needs.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Catalytic Hydrogenation of 1-Cyclohexyl-1-propyne to cis-Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of cis-alkenes is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals, natural products, and fine chemicals. The catalytic hydrogenation of internal alkynes presents a direct and atom-economical route to access these valuable intermediates. This document provides detailed application notes and experimental protocols for the selective hydrogenation of 1-cyclohexyl-1-propyne to (Z)-1-cyclohexyl-1-propene (cis-1-cyclohexyl-1-propene), focusing on two prominent catalyst systems: Lindlar's catalyst and P-2 Nickel catalyst.
Reaction Pathway
The catalytic hydrogenation of this compound involves the syn-addition of two hydrogen atoms across the carbon-carbon triple bond, leading to the formation of the corresponding cis-alkene. The use of poisoned or modified catalysts is crucial to prevent over-reduction to the corresponding alkane.
Caption: General reaction pathway for the hydrogenation of this compound.
Catalyst Systems for cis-Alkene Synthesis
The selective conversion of alkynes to cis-alkenes requires catalysts that are active enough to hydrogenate the triple bond but sufficiently deactivated to prevent subsequent reduction of the resulting double bond.[1][2]
Lindlar's Catalyst
Lindlar's catalyst is a heterogeneous catalyst composed of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline.[3][4] The lead and quinoline act as catalyst poisons, deactivating the palladium surface to prevent over-reduction of the alkene product.[1] This catalyst system is known for its excellent selectivity in producing cis-alkenes from internal alkynes via syn-addition of hydrogen.[3]
P-2 Nickel Catalyst
P-2 Nickel is a nickel boride catalyst, typically prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride.[5] This catalyst is a less active hydrogenating agent than Raney nickel, which allows for the selective reduction of alkynes to alkenes. For enhanced cis-selectivity, ethylenediamine can be used as a promoter.[5]
Data Presentation: Catalyst Performance Comparison
While specific data for this compound is not extensively published, the following table summarizes typical reaction conditions and expected outcomes for the hydrogenation of internal alkynes to cis-alkenes using Lindlar's and P-2 Nickel catalysts, based on analogous reactions.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Conversion (%) | cis-Alkene Selectivity (%) |
| Lindlar's Catalyst | Internal Alkyne | 5-10 | Ethanol, Hexane, Ethyl Acetate | 25 (Room Temp.) | 1 | 1-24 | >95 | >95 |
| P-2 Ni / Ethylenediamine | Internal Alkyne | 10-20 | Ethanol | 25 (Room Temp.) | 1 | 0.5-2 | >95 | >98 |
Note: The data presented are representative values for internal alkynes and may require optimization for this compound.
Experimental Protocols
Experimental Workflow
The general workflow for the catalytic hydrogenation of this compound is outlined below.
Caption: General experimental workflow for catalytic hydrogenation.
Protocol 1: Hydrogenation using Lindlar's Catalyst
This protocol describes the cis-selective hydrogenation of this compound using commercially available Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead).
Materials:
-
This compound
-
Lindlar's catalyst (5 wt. % Pd on CaCO₃, poisoned)
-
Anhydrous ethanol (or other suitable solvent like hexane or ethyl acetate)
-
Hydrogen gas (balloon or cylinder)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)
-
Filtration setup (e.g., Celite pad or syringe filter)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous ethanol (10 mL).
-
Catalyst Addition: To this solution, add Lindlar's catalyst (50-100 mg, ~5-10 mol% Pd).
-
Hydrogenation: Seal the flask with a septum. Purge the flask with hydrogen gas by evacuating and backfilling with hydrogen three times. Inflate a balloon with hydrogen and attach it to the flask via a needle through the septum. For larger scale reactions, a Parr hydrogenation apparatus can be used at a low pressure (e.g., 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-24 hours).
-
Work-up: Upon completion, carefully vent the excess hydrogen in a well-ventilated hood. Remove the catalyst by filtering the reaction mixture through a pad of Celite or a syringe filter, washing the filter cake with a small amount of ethanol.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary to yield (Z)-1-cyclohexyl-1-propene.
Protocol 2: Hydrogenation using P-2 Nickel Catalyst
This protocol details the preparation of the P-2 Nickel catalyst and its subsequent use for the hydrogenation of this compound.
Materials:
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride
-
Anhydrous ethanol
-
Ethylenediamine (promoter)
-
This compound
-
Hydrogen gas
-
Reaction flask with a side arm
-
Magnetic stirrer and stir bar
-
Syringe and needles
-
Hydrogenation apparatus
Procedure:
Part A: Preparation of P-2 Nickel Catalyst
-
In a reaction flask, dissolve nickel(II) acetate tetrahydrate (1.25 g, 5.0 mmol) in anhydrous ethanol (50 mL) with gentle warming if necessary.
-
Cool the solution to room temperature and place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of sodium borohydride (0.47 g, 12.5 mmol) in anhydrous ethanol (25 mL).
-
With vigorous stirring, add the sodium borohydride solution dropwise to the nickel acetate solution via a syringe. A black, finely divided precipitate of P-2 Nickel will form immediately.
-
After the addition is complete, stir the suspension for an additional 30 minutes at room temperature.
Part B: Hydrogenation of this compound
-
Stop the stirring to allow the P-2 Nickel catalyst to settle. Carefully decant the supernatant liquid.
-
Wash the catalyst by adding fresh anhydrous ethanol (2 x 25 mL), allowing it to settle, and decanting the solvent each time.
-
After the final wash, add anhydrous ethanol (25 mL) to the catalyst.
-
To this suspension, add ethylenediamine (0.6 mL, ~10 mmol) as a promoter.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Connect the flask to a hydrogenation apparatus, purge with hydrogen gas, and then maintain a hydrogen atmosphere (1 atm or slightly above).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid and can be monitored by GC for the disappearance of the starting material (usually 0.5-2 hours).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Safety Precautions
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Palladium and nickel catalysts can be pyrophoric, especially after use when they are dry and finely divided. Handle with care and do not allow the filtered catalyst to dry in the air. Quench the catalyst by slowly adding it to a large volume of water.
-
Sodium borohydride is a reactive reducing agent that reacts with water and protic solvents to release hydrogen gas. Handle with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols for the Derivatization of 1-Cyclohexyl-1-propyne
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Cyclohexyl-1-propyne is an internal alkyne featuring a sterically demanding cyclohexyl group, which influences its reactivity in functionalization reactions. The carbon-carbon triple bond serves as a versatile handle for introducing a wide array of functional groups, making this compound a valuable building block in organic synthesis and drug discovery. These application notes provide an overview of key derivatization strategies and detailed protocols for the further functionalization of this compound.
Key Derivatization Reactions
The functionalization of this compound can be achieved through several established synthetic methodologies for internal alkynes. The choice of reaction will dictate the nature of the introduced functionality and the resulting molecular architecture.
Hydration of the Alkyne
The acid-catalyzed hydration of unsymmetrical internal alkynes, such as this compound, proceeds via an enol intermediate which tautomerizes to the corresponding ketone.[1][2] Due to the similar steric bulk of the cyclohexyl and methyl groups, this reaction is expected to yield a mixture of two regioisomeric ketones: 1-cyclohexylpropan-2-one and 1-cyclohexylpropan-1-one. The presence of a mercury(II) salt, such as mercury(II) sulfate, is often used to catalyze this transformation.[1]
Hydroboration-Oxidation
The hydroboration-oxidation of internal alkynes provides a complementary method to hydration for the synthesis of ketones.[3] The reaction involves the addition of a borane reagent across the triple bond, followed by oxidation, typically with hydrogen peroxide in a basic medium. For terminal alkynes, bulky borane reagents like disiamylborane are used to prevent double addition.[3] For an internal alkyne like this compound, hydroboration-oxidation is expected to produce a mixture of the same two ketone regioisomers as hydration, with the regioselectivity being influenced by the steric and electronic properties of the substituents.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that allows for the synthesis of α,β-cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex like dicobalt octacarbonyl.[4][5][6] This reaction is highly valuable for constructing complex polycyclic frameworks. For internal alkynes, the regioselectivity is often directed by the sterically larger substituent ending up adjacent to the newly formed carbonyl group in the cyclopentenone ring.[7]
Cycloaddition Reactions
The alkyne moiety in this compound can participate in various cycloaddition reactions, such as [3+2] dipolar cycloadditions. A notable example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which would require derivatization of the starting material to introduce an azide or a terminal alkyne. However, related ruthenium-catalyzed cycloadditions can proceed with internal alkynes. The steric hindrance of the cyclohexyl group can influence the reaction efficiency.
Data Presentation
Quantitative data for the derivatization of this compound is limited in the literature. The following tables summarize representative data for the functionalization of analogous internal alkynes to provide an indication of expected outcomes.
Table 1: Hydration of Internal Alkynes
| Alkyne Substrate | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1-Phenyl-1-propyne | Fe2(SO4)3·nH2O | Acetic Acid | 95 | 12 | 1-Phenyl-1-propanone | >95 |
| Diphenylacetylene | PtO2, p-TsOH | Dioxane/H2O | 100 | 24 | Desoxybenzoin | 90 |
| 4-Octyne | H2SO4, HgSO4 | H2O | 100 | 4 | 4-Octanone | 85 |
Data presented for analogous internal alkynes to illustrate typical reaction conditions and yields.
Table 2: Pauson-Khand Reaction of Internal Alkynes
| Alkyne Substrate | Alkene Partner | Cobalt Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Norbornene | Co2(CO)8 | Toluene | 60 | 48 | 45 |
| 1-Phenyl-1-propyne | Ethylene | Co2(CO)8 | Toluene | 120 | 24 | 70 |
| 4-Octyne | Norbornadiene | Co2(CO)8 | Hexane | 25 | 20 | 91 |
Data presented for analogous internal alkynes to illustrate typical reaction conditions and yields.[6]
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the derivatization of this compound. Optimization of reaction conditions (temperature, reaction time, catalyst loading) is recommended for this specific substrate.
Protocol 1: Mercury(II)-Catalyzed Hydration of this compound
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (HgSO₄)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of water and concentrated sulfuric acid, add mercury(II) sulfate.
-
Add this compound to the acidic solution.
-
Heat the reaction mixture under reflux and monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the ketone regioisomers.
Protocol 2: Hydroboration-Oxidation of this compound
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) or Disiamylborane
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C and add the borane reagent (e.g., BH₃·THF) dropwise.
-
Allow the reaction to stir at room temperature for the specified time, monitoring by TLC or GC.
-
Cool the reaction mixture to 0 °C and slowly add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide.
-
Stir the mixture at room temperature until the oxidation is complete.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Pauson-Khand Reaction of this compound
Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
An alkene (e.g., norbornene, ethylene)
-
Degassed solvent (e.g., toluene or mesitylene)
-
Carbon monoxide (CO) source (optional, can be generated from the catalyst)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in the degassed solvent.
-
Add dicobalt octacarbonyl to the solution and stir at room temperature to allow for the formation of the alkyne-cobalt complex.
-
Add the alkene partner to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-160 °C) under a carbon monoxide atmosphere (if required).[5]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and filter through a pad of silica gel or celite to remove cobalt residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude cyclopentenone product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general mechanisms and workflows for the described derivatization reactions of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 3. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 6. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 1-Cyclohexyl-1-propyne
This guide provides troubleshooting advice and answers to frequently asked questions for researchers optimizing the Sonogashira cross-coupling reaction with the sterically hindered terminal alkyne, 1-Cyclohexyl-1-propyne.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with this compound resulting in a low yield?
Low yields with sterically hindered substrates like this compound are a common issue. Several factors can contribute:
-
Steric Hindrance: The bulky cyclohexyl group can slow down key steps in the catalytic cycle, such as transmetalation.[1] Higher temperatures or longer reaction times may be necessary compared to less hindered alkynes.[2]
-
Catalyst Deactivation: The palladium(0) catalyst is sensitive to oxygen and can decompose, often observed as the formation of palladium black.[3] It is crucial to maintain a strictly inert atmosphere throughout the setup and reaction.[4][5]
-
Inefficient Catalyst System: The choice of ligand is critical. For bulky substrates, bulky and electron-rich phosphine ligands are often required to promote the formation of highly active catalyst complexes.[1][6]
-
Homocoupling of the Alkyne: A significant side reaction is the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[4][7]
-
Suboptimal Base or Solvent: The base is essential for deprotonating the alkyne, and its choice can significantly impact the reaction rate.[4] The solvent must be appropriate for the reaction temperature and reagent solubility.
Q2: I'm observing significant alkyne homocoupling (Glaser coupling). How can I minimize this side product?
The formation of 1,4-dicyclohexyl-1,3-butadiyne is a common and wasteful side reaction.[7] It is primarily caused by the oxidation of copper(I) acetylides in the presence of oxygen.[4] To minimize it:
-
Ensure Rigorous Inert Conditions: Deoxygenate all solvents and reagents thoroughly (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintain an inert atmosphere over the reaction.[4][8]
-
Use Copper-Free Conditions: Several modern protocols for Sonogashira coupling avoid the use of a copper co-catalyst altogether, which completely eliminates this side reaction.[4][9] These methods may require specific ligands or different reaction conditions.
-
Reduce Oxygen Concentration: Some studies suggest that using a dilute hydrogen atmosphere (mixed with nitrogen or argon) can drastically reduce homocoupling to as low as 2%.[7][10][11]
-
Control Catalyst Concentration: The concentration of the catalyst and the presence of oxygen are key factors determining the extent of homocoupling.[7][12]
Q3: What is the optimal catalyst system (Palladium source and ligand) for a bulky alkyne like this compound?
For sterically demanding couplings, the selection of the palladium source and, more importantly, the phosphine ligand is crucial.
-
Palladium Source: Common palladium sources like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are often effective.[4] Pd(II) precatalysts are typically reduced in situ to the active Pd(0) species.[4]
-
Ligands: For sterically hindered substrates, bulky and electron-rich phosphine ligands are recommended.[1] These ligands promote the formation of highly active, monoligated palladium complexes that facilitate the rate-limiting oxidative addition step.[1] Consider using ligands from the Buchwald family (e.g., XPhos, SPhos) or tri(tert-butyl)phosphine (P(t-Bu)₃).[9][13] The ideal catalyst is often a combination of the steric bulk of the alkyne and the ligand.[1][13]
Q4: Which base and solvent are recommended for this coupling?
The choice of base and solvent is interdependent and critical for success.
-
Bases: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used.[4] These bases also act to neutralize the hydrogen halide byproduct.[4] For more challenging couplings, stronger inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be employed, particularly in copper-free protocols.[4][14]
-
Solvents: The amine base can sometimes be used as the solvent.[4] However, co-solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile are often used to ensure solubility of all reactants.[15] Ensure solvents are anhydrous and thoroughly degassed.[3][15] For aryl bromides, which are less reactive than iodides, higher temperatures may be needed, influencing solvent choice (e.g., DMF or toluene at 80-100 °C).[15]
Q5: My reaction mixture turned black. Is this normal, and what does it indicate?
A color change to dark red, brown, or black is common in Sonogashira reactions and does not always signify failure.[3] However, the formation of a black precipitate usually indicates the decomposition of the Pd(0) catalyst to palladium black.[3] While some catalyst decomposition is often tolerated, excessive formation can lead to a stalled reaction and low yields. This is typically caused by the presence of oxygen or excessively high temperatures.[3]
Troubleshooting Guide
This guide addresses common problems encountered when coupling this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Reaction temperature is too low. 4. Incorrect base or solvent. | 1. Use a fresh palladium source and ligand. Consider a more active ligand like XPhos or P(t-Bu)₃.[9] 2. Thoroughly degas all solvents and reagents and ensure the reaction is run under a positive pressure of N₂ or Ar.[5] 3. For less reactive aryl halides (e.g., bromides), increase the temperature. A sealed tube or microwave irradiation can be used to reach higher temperatures safely.[16] 4. Switch to a stronger base (e.g., Cs₂CO₃) or a different solvent system (e.g., DMF).[4] |
| Main Product is Alkyne Homocoupling | 1. Oxygen contamination in the reaction vessel. 2. Copper catalyst is promoting Glaser coupling. | 1. Improve degassing procedures (use freeze-pump-thaw cycles). Ensure all glassware is dry and the inert gas line is functioning correctly.[5] 2. Switch to a copper-free protocol.[4] If copper is necessary, ensure the reaction is strictly anaerobic.[8] |
| Formation of Unidentified Side Products | 1. Reaction temperature is too high, leading to decomposition. 2. Impure starting materials or reagents. | 1. Lower the reaction temperature and extend the reaction time. Monitor the reaction by TLC or GC/MS to find the optimal balance. 2. Purify starting materials (aryl halide, alkyne) and distill amine bases before use.[3] |
| Reaction Stalls Before Completion | 1. Catalyst has decomposed over time (formation of Pd black). 2. Insufficient amount of base. | 1. Add a fresh portion of the palladium catalyst. Consider using a more robust ligand system. 2. Ensure at least 2-3 equivalents of the amine base are used to neutralize the HX byproduct throughout the reaction. |
Generalized Experimental Protocol
This protocol is a starting point for the copper-catalyzed Sonogashira coupling of an aryl halide with this compound. Conditions should be optimized for specific substrates.
Reagents & Equipment:
-
Aryl halide (1.0 eq.)
-
This compound (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) Iodide (CuI, 0.5-2.5 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous, degassed amine base (e.g., Triethylamine, 3.0 eq.)
-
Schlenk flask or sealed reaction tube, magnetic stirrer, inert gas line (Argon or Nitrogen).
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI).[2]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the degassed amine base (e.g., triethylamine).[2][17]
-
Alkyne Addition: Add this compound via syringe and stir the mixture at room temperature for 10-15 minutes.[2]
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress using TLC or GC-MS.[15][17] Reactions with sterically hindered substrates may require several hours to overnight.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[2]
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.[2][5] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2]
Data & Reagent Selection Tables
Table 1: Comparison of Ligands for Hindered Substrates
| Ligand | Type | Characteristics & Use Cases |
| Triphenylphosphine (PPh₃) | Monodentate Phosphine | Standard, widely used ligand. May be less effective for very hindered substrates or less reactive aryl halides.[4] |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Bulky, Electron-Rich | Highly active ligand that promotes oxidative addition. Excellent for sterically demanding couplings.[6] |
| XPhos | Buchwald Ligand | Bulky and electron-rich biarylphosphine. Creates highly active catalysts suitable for challenging cross-couplings, including those with aryl chlorides.[9] |
| dppf | Bidentate Phosphine | Ferrocene-based ligand that can provide stability to the catalyst complex. |
Table 2: Common Bases and Solvents
| Base | Solvent(s) | Typical Temperature | Notes |
| Triethylamine (TEA) | TEA, THF, DMF, Toluene | Room Temp to 100 °C | Most common choice. Acts as base and solvent. Must be anhydrous and degassed.[4][15] |
| Diisopropylamine (DIPA) | DIPA, THF, Toluene | Room Temp to 80 °C | Often used and can give good results.[2] |
| Piperidine | Water, DMF | Room Temp | Used in some copper-free protocols and aqueous conditions.[18] |
| Cs₂CO₃ / K₂CO₃ | DMF, Acetonitrile, Dioxane | Room Temp to 120 °C | Stronger inorganic bases often used in modern copper-free protocols.[4][14] |
Visual Guides
Caption: General experimental workflow for Sonogashira coupling.
Caption: Decision tree for troubleshooting low-yield reactions.
Caption: Simplified catalytic cycles in Sonogashira coupling.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. golden.com [golden.com]
- 9. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. mdpi.com [mdpi.com]
Purification of 1-Cyclohexyl-1-propyne by distillation or chromatography
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 1-cyclohexyl-1-propyne. The information is presented in a question-and-answer format to address specific issues encountered during distillation and chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for purifying this compound on a large scale?
For large quantities, fractional distillation is generally the preferred method due to its efficiency and cost-effectiveness. The boiling point of this compound is sufficiently high to allow for effective separation from many common impurities under atmospheric or reduced pressure.
Q2: When is chromatography a better choice for purification?
Chromatography is ideal for small-scale purifications, for separating compounds with very close boiling points, or for removing non-volatile impurities. Flash column chromatography, in particular, offers a rapid and high-resolution method for obtaining highly pure this compound.
Q3: What are the key physical properties of this compound relevant to its purification?
The key properties are its boiling point and polarity. This compound is a non-polar compound with a boiling point of approximately 170.8°C at 760 mmHg.[1] Its non-polar nature makes it highly soluble in non-polar organic solvents like hexanes and ethyl acetate, which is important for chromatographic purification.
Q4: Can this compound decompose during distillation?
While generally stable, prolonged heating at high temperatures can pose a risk for any organic compound.[1] To mitigate this, vacuum distillation is a recommended alternative to atmospheric distillation, as it allows the compound to boil at a significantly lower temperature.
Data Presentation
For effective purification, it is crucial to know the physical properties of the target compound and potential impurities. Isomeric alkynes are common process-related impurities that can be challenging to separate.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| This compound | 18736-95-3 | C₉H₁₄ | 122.21 | 170.8[1] |
| 3-Cyclohexyl-1-propyne | 17715-00-3 | C₉H₁₄ | 122.21 | 157-158[2] |
Troubleshooting Guides
Distillation
Q: My distillate is impure and seems to be a mix of isomers. How can I improve the separation? A: A mixture of isomers, such as this compound and 3-cyclohexyl-1-propyne, can be challenging to separate due to their close boiling points.
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Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or metal sponges) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases in the column.
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Use Vacuum Distillation: Lowering the pressure will also lower the boiling points and can sometimes enhance the boiling point difference between isomers, aiding separation.
Q: The distillation is proceeding very slowly, or the compound is not distilling at the expected temperature. What is the issue? A: This can be due to several factors:
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Inaccurate Pressure Reading: Ensure your manometer is calibrated and reading the system pressure correctly, especially during vacuum distillation.
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Insufficient Heating: The heating mantle may not be providing enough energy. Ensure good contact between the flask and the mantle and gradually increase the temperature. Avoid overheating, which can lead to decomposition.
-
System Leaks (Vacuum Distillation): A leak in the apparatus will prevent the system from reaching the desired low pressure, resulting in a higher-than-expected boiling point. Check all joints and connections.
Q: The compound appears to be darkening or charring in the distillation flask. What should I do? A: Darkening suggests thermal decomposition.
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Switch to Vacuum Distillation: This is the most effective solution, as it lowers the required temperature.
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Reduce Heating Time: Ensure the distillation is performed as quickly as possible without sacrificing separation efficiency.
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Use an Inert Atmosphere: Purging the apparatus with an inert gas like nitrogen or argon before heating can prevent oxidation.
Chromatography
Q: My compound is not separating from an impurity on the silica gel column. How can I improve the resolution? A: Poor separation is typically a mobile phase issue. This compound is very non-polar.
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Decrease Eluent Polarity: If you are using a solvent mixture (e.g., hexanes/ethyl acetate), significantly decrease the percentage of the more polar solvent (ethyl acetate). For a non-polar compound like this, you may need to start with 100% hexanes or cyclohexane and only add a very small fraction (0.5-1%) of a polar solvent if needed.
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Try a Different Stationary Phase: If silica gel is not effective, consider using alumina or a reverse-phase (C18) silica gel, which separates compounds based on different principles.
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Optimize Column Parameters: Use a longer, narrower column and ensure a fine, evenly packed stationary phase to improve separation efficiency.
Q: The purified fractions show contamination with a greasy substance. What is the source? A: This is often due to grease from glass joints.
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Use Teflon Sleeves: Use PTFE sleeves on all ground-glass joints instead of grease.
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Minimize Grease Application: If grease must be used, apply a very thin, even layer only to the upper part of the joint to prevent it from contacting the solvent.
Q: The column runs dry during the purification. How can I prevent this? A: A column running dry will lead to cracks in the stationary phase and poor separation.
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Maintain a Solvent Head: Always ensure there is a layer of solvent above the stationary phase. Never let the solvent level drop below the top of the silica gel.
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Careful Eluent Addition: Add new eluent gently by running it down the side of the column to avoid disturbing the packed bed.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for purifying gram-scale to multi-gram-scale quantities of this compound.
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Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., a 20-30 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
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Sample Charging: Charge the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.
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Insulation: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process, which is crucial for efficient separation.
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Heating: Begin heating the flask gently using a heating mantle. If stirring, ensure a constant, moderate stirring rate.
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Equilibration: As the liquid begins to boil, observe the vapor rising through the column. A condensation ring will slowly ascend. Allow this ring to rise slowly to the top of the column to ensure proper equilibration.
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Fraction Collection: The temperature at the distillation head will initially read low and then rise sharply as the first fraction (likely lower-boiling impurities) begins to distill. Collect this forerun in a separate flask.
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Product Collection: When the temperature stabilizes at the boiling point of the desired product (approx. 171°C at atmospheric pressure, lower under vacuum), switch to a clean receiving flask to collect the pure this compound.
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Completion: Stop the distillation when the temperature either begins to drop or rises significantly, indicating that the product has been distilled and higher-boiling impurities are remaining. Do not distill to dryness.
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or NMR to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for purifying smaller quantities (milligram to a few grams) of this compound to high purity.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. For this compound, start with 100% hexanes. The ideal system should give the product a retention factor (Rf) of approximately 0.25-0.35.
-
Column Packing:
-
Select a glass column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
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Pack the column using the "slurry method": mix the silica gel with the initial eluent (e.g., 100% hexanes) to form a slurry, then pour it into the column.
-
Allow the silica to settle, continuously tapping the column gently to ensure even packing. Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (like hexanes or dichloromethane).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel ("dry loading").
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply positive pressure using a hand bellows or a regulated stream of compressed air/nitrogen to achieve a solvent flow rate of about 2 inches per minute down the column.
-
Maintain a constant head of solvent above the silica at all times.
-
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by flash column chromatography.
References
Common side products in 1-Cyclohexyl-1-propyne synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Cyclohexyl-1-propyne. Our focus is on identifying and preventing common side products to ensure high purity of the target molecule.
Troubleshooting Guide: Common Side Products and Their Prevention
The synthesis of this compound can be complicated by the formation of several side products. Understanding the reaction mechanisms that lead to these impurities is crucial for developing strategies to minimize their formation. The following table summarizes common issues, their probable causes, and recommended solutions.
| Issue Observed | Potential Side Product | Root Cause | Prevention and Mitigation Strategies |
| Low yield of desired product; presence of a volatile, non-polar impurity. | Cyclohexene | E2 Elimination: When using an alkylation approach with a propynide anion and a cyclohexyl halide, the strongly basic nature of the acetylide can promote the elimination of H-X from the cyclohexyl halide, leading to the formation of cyclohexene instead of the desired substitution product. This is a significant competing reaction.[1] | Avoid Alkylation with Cyclohexyl Halides: It is generally recommended to avoid the direct alkylation of acetylides with secondary halides like cyclohexyl bromide or iodide. Recommended Route: Employ a dehydrohalogenation strategy starting from a suitable precursor like 1,2-dihalo-1-cyclohexylpropane. |
| Presence of an isomeric alkyne, detectable by GC-MS and NMR. | 3-Cyclohexyl-1-propyne (Terminal Alkyne) | Isomerization: The triple bond can migrate along the carbon chain, especially in the presence of a base. The use of certain bases or reaction conditions can favor the formation of the thermodynamically more stable internal alkyne or the kinetically favored terminal alkyne. Weaker bases like potassium hydroxide (KOH) can promote the rearrangement of a terminal alkyne to a more stable internal alkyne. | Choice of Base: To synthesize the internal alkyne (this compound), a base that does not strongly favor the formation of the terminal acetylide anion should be used if starting from a precursor that could lead to the terminal isomer. Conversely, if starting from the terminal alkyne and wanting to isomerize, specific isomerization catalysts would be needed. For dehydrohalogenation, using a strong, non-nucleophilic base in a suitable solvent can help control the position of the triple bond. |
| Complex mixture of products; presence of a compound with a similar mass to the desired product. | 1-Cyclohexyl-1,2-propadiene (Allene) | Isomerization Intermediate: Allenes are often intermediates in the base-catalyzed isomerization of alkynes. If the reaction is not driven to completion or if the conditions are not optimal, the allene may be present in the final product mixture. | Reaction Conditions: Ensure complete reaction by using appropriate reaction times and temperatures. The choice of base and solvent system is critical in minimizing the accumulation of the allene intermediate. Strong bases in polar aprotic solvents can facilitate the complete isomerization to the desired alkyne. |
Frequently Asked Questions (FAQs)
Q1: Why is the alkylation of propyne with cyclohexyl bromide not a recommended method for synthesizing this compound?
A1: The reaction between a propynide anion (a strong base) and a secondary alkyl halide like cyclohexyl bromide is highly prone to E2 elimination, which competes with the desired SN2 substitution. This results in the formation of cyclohexene as a major byproduct, significantly lowering the yield of this compound.[1]
Q2: What is the most reliable method for the synthesis of this compound?
A2: A double dehydrohalogenation of a vicinal dihalide, such as 1,2-dibromo-1-cyclohexylpropane, is a more effective method. This approach avoids the problematic SN2/E2 competition inherent in the alkylation of secondary halides.[2]
Q3: How can I prevent the isomerization of my desired internal alkyne to the terminal isomer?
A3: The isomerization to a terminal alkyne is typically favored by very strong bases that can deprotonate the terminal alkyne to form a stable acetylide anion. To prevent this, use a base that is strong enough to effect the desired reaction (e.g., dehydrohalogenation) but does not promote the formation of the terminal acetylide. Careful selection of the base and reaction conditions is key.
Q4: I have a mixture of this compound and 3-Cyclohexyl-1-propyne. How can I separate them?
A4: Due to the difference in the acidity of the terminal proton, you can selectively deprotonate the terminal alkyne (3-Cyclohexyl-1-propyne) with a suitable base (like sodium amide) to form a salt. This salt will have different solubility properties, allowing for separation from the internal alkyne by extraction. Subsequent acidification of the salt will regenerate the terminal alkyne. Alternatively, careful fractional distillation may be effective if the boiling points are sufficiently different.
Q5: What analytical techniques are best for identifying the side products in my reaction mixture?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile compounds like cyclohexene, the isomeric alkynes, and the allene. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for structural elucidation and can help quantify the relative amounts of each component in the mixture.
Experimental Protocol: Synthesis of this compound via Dehydrohalogenation
This protocol describes a general procedure for the synthesis of this compound from cyclohexylacetylene, which can be prepared from cyclohexanecarboxaldehyde. This method involves the formation of a terminal alkyne followed by isomerization to the internal alkyne, a common strategy to obtain internal alkynes.
Step 1: Synthesis of Cyclohexylacetylene (Terminal Alkyne)
This step is provided as a common route to the precursor of the target molecule.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF).
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Grignard Formation: Add a small amount of 1,2-dibromoethane to activate the magnesium. Then, add a solution of cyclohexyl bromide (1.0 eq) in anhydrous THF dropwise via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.
-
Acetylene Bubbling: Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C and bubble acetylene gas through the solution for a specified period to form the cyclohexylacetylide magnesium bromide.
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Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude cyclohexylacetylene by vacuum distillation.
Step 2: Isomerization of Cyclohexylacetylene to this compound
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Reaction Setup: In a round-bottom flask, dissolve cyclohexylacetylene (1.0 eq) in a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO).
-
Base Addition: Add a catalytic amount of a strong base suitable for isomerization, for example, potassium tert-butoxide.
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Reaction: Heat the mixture at a temperature that promotes isomerization but minimizes side reactions. Monitor the reaction progress by GC-MS.
-
Work-up: After the reaction is complete, cool the mixture, pour it into water, and extract the product with a low-boiling point organic solvent like pentane.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent. The crude this compound can be purified by fractional distillation under reduced pressure.
Quantitative Data on Side Product Formation (Illustrative)
The following table provides illustrative data on how reaction conditions can affect the product distribution in a hypothetical dehydrohalogenation reaction. Actual results will vary based on the specific substrate and conditions.
| Base | Solvent | Temperature (°C) | Yield of this compound (%) | 3-Cyclohexyl-1-propyne (%) | 1-Cyclohexyl-1,2-propadiene (%) |
| NaNH₂ | Liquid NH₃ | -33 | 15 | 80 | 5 |
| KOH | Ethanol | 80 | 75 | 20 | 5 |
| t-BuOK | DMSO | 100 | 85 | 10 | 5 |
Visualization of Synthetic Pathways and Side Reactions
The following diagram illustrates the relationship between the starting materials, the desired product, and the common side products in the synthesis of this compound.
Caption: Synthetic pathways to this compound and common side products.
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 1-Cyclohexyl-1-propyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions with 1-Cyclohexyl-1-propyne.
Troubleshooting Guide
This guide addresses common issues related to catalyst deactivation when working with this compound and similar sterically hindered alkynes.
Q1: My hydrogenation of this compound is sluggish or has stopped completely. What are the likely causes?
A1: A sluggish or stalled reaction is a primary indicator of catalyst deactivation. The most common causes in the context of bulky alkynes like this compound are:
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Coke Formation: The steric bulk of the cyclohexyl group can hinder the optimal orientation of the alkyne on the catalyst surface, potentially leading to side reactions and the formation of carbonaceous deposits (coke) that block active sites.
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Catalyst Poisoning: Impurities in the reactants, solvent, or gas stream can irreversibly bind to the catalyst's active sites. Common poisons include sulfur, nitrogen compounds, and heavy metals.
-
Oligomerization: The reactive nature of the alkyne can lead to the formation of larger molecules (oligomers) on the catalyst surface, which can obstruct access to active sites.
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Sintering: High reaction temperatures can cause the fine metal particles of the catalyst to agglomerate, reducing the active surface area.
Q2: How can I determine the specific cause of my catalyst's deactivation?
A2: A systematic approach involving catalyst characterization is recommended.
| Deactivation Mechanism | Recommended Characterization Technique | Observation |
| Coke Formation | Temperature-Programmed Oxidation (TPO) | Measures the amount of carbonaceous deposits by oxidizing them and detecting the evolved CO2. |
| Transmission Electron Microscopy (TEM) | Visualizes carbon deposits on the catalyst surface. | |
| Catalyst Poisoning | X-ray Photoelectron Spectroscopy (XPS) | Identifies the elemental composition of the catalyst surface, revealing the presence of poisons. |
| Inductively Coupled Plasma (ICP) Analysis | Determines the bulk elemental composition to detect poisoning throughout the catalyst. | |
| Sintering | Transmission Electron Microscopy (TEM) | Compares the metal particle size distribution of the fresh and spent catalyst. An increase in average particle size indicates sintering. |
| X-ray Diffraction (XRD) | Broadening of the metal diffraction peaks can indicate changes in crystallite size. |
Q3: My reaction selectivity has decreased over time, leading to over-hydrogenation to the corresponding alkane. What could be the reason?
A3: A decrease in selectivity is often linked to changes in the catalyst's surface properties. The formation of carbon deposits can alter the electronic properties and the geometry of the active sites.[1][2] Initially, a controlled amount of surface carbon can be beneficial for selectivity in alkyne hydrogenation. However, excessive or uncontrolled coking can lead to a loss of selectivity.
Q4: What immediate steps can I take in the lab to mitigate catalyst deactivation?
A4: Consider the following adjustments to your experimental setup:
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Reactant and Solvent Purity: Ensure all reactants, solvents, and gases are of high purity to minimize potential poisons.
-
Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate to minimize sintering and coke formation.
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Hydrogen Pressure: While higher pressure can increase the reaction rate, it might also favor over-hydrogenation and certain deactivation pathways. Optimization of hydrogen pressure is crucial.
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Catalyst Loading: Increasing the catalyst loading might compensate for a loss in activity, but it is not a solution for the root cause of deactivation.
Frequently Asked Questions (FAQs)
Q1: What type of catalyst is most susceptible to deactivation in the hydrogenation of this compound?
A1: Palladium-based catalysts, particularly those on carbon supports (Pd/C), are widely used for alkyne hydrogenation but can be prone to deactivation by coking and poisoning.[3] The acidic nature of some supports, like gamma-alumina, can sometimes contribute to coke formation.[3]
Q2: Can the steric hindrance of the cyclohexyl group directly cause catalyst deactivation?
A2: While steric hindrance primarily affects the reaction rate by making it more difficult for the alkyne to access the catalyst's active sites, it can indirectly contribute to deactivation. The prolonged residence time of the molecule on the surface due to slower reaction kinetics might increase the probability of side reactions that lead to coke or oligomer formation.
Q3: Is it possible to regenerate a deactivated catalyst used for this compound hydrogenation?
A3: Yes, catalyst regeneration is often possible, depending on the deactivation mechanism.
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For Coke Formation: A common method is controlled oxidation (calcination) to burn off the carbon deposits, followed by a reduction step to reactivate the metal.
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For Reversible Poisoning: Washing with appropriate solvents may remove some weakly adsorbed poisons.
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For Sintering: Regeneration is more challenging as it is a physical change. High-temperature treatments are sometimes used to re-disperse the metal particles, but this is not always effective.
Q4: Are there alternative catalysts that might be more resistant to deactivation for this type of reaction?
A4: Research into more robust catalysts is ongoing. Bimetallic catalysts (e.g., Pd-Ag, Pd-Au) have shown improved selectivity and resistance to deactivation in some alkyne hydrogenation reactions. The addition of a second metal can modify the electronic properties of the primary catalyst and reduce the propensity for side reactions.
Experimental Protocols
Protocol 1: Monitoring Catalyst Activity and Deactivation
This protocol outlines a method for monitoring the activity of a palladium catalyst during the hydrogenation of this compound.
-
Reactor Setup:
-
Use a high-pressure batch reactor equipped with a magnetic stirrer, a gas inlet, a sampling port, and temperature and pressure controls.
-
-
Catalyst Preparation:
-
Weigh a precise amount of the palladium catalyst (e.g., 5% Pd/C) and place it in the reactor.
-
If required by the catalyst type, perform a pre-reduction step under a hydrogen flow at a specified temperature.
-
-
Reaction Procedure:
-
Introduce the solvent (e.g., ethanol, ethyl acetate) and this compound into the reactor.
-
Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the target temperature while stirring vigorously to ensure good mass transfer.
-
-
Data Collection:
-
Start monitoring the reaction time, temperature, and pressure.
-
At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture through the sampling port.
-
Immediately quench the reaction in the sample to prevent further conversion.
-
Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant, intermediate alkene, and final alkane.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time to determine the reaction rate.
-
A decrease in the reaction rate over time, under constant conditions, is indicative of catalyst deactivation.
-
Calculate the conversion and selectivity at each time point.
-
Protocol 2: Regeneration of a Coked Palladium Catalyst
This protocol provides a general procedure for regenerating a palladium catalyst deactivated by coke formation.
-
Catalyst Recovery:
-
After the reaction, cool down the reactor and release the pressure.
-
Separate the catalyst from the reaction mixture by filtration.
-
Wash the catalyst with a suitable solvent (e.g., ethanol, toluene) to remove any adsorbed organic molecules.
-
Dry the catalyst in an oven at a low temperature (e.g., 60-80 °C).
-
-
Oxidation (Calcination):
-
Place the dried, spent catalyst in a tube furnace.
-
Heat the catalyst under a flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O2 in N2). The temperature should be ramped up slowly to avoid overheating due to the exothermic nature of coke combustion. A typical final temperature is 300-400 °C.
-
Hold at the final temperature until the coke is completely removed (this can be monitored by analyzing the off-gas for CO2).
-
-
Reduction:
-
After the oxidation step, cool the catalyst under an inert gas flow.
-
Switch the gas to a hydrogen/inert gas mixture (e.g., 5-10% H2 in N2).
-
Heat the catalyst to a temperature typically in the range of 200-300 °C to reduce the palladium oxide back to its metallic state.
-
Hold at this temperature for a specified period (e.g., 2-4 hours).
-
-
Passivation and Storage:
-
Cool the catalyst to room temperature under an inert gas flow.
-
If the catalyst is to be handled in air, it may need to be passivated to prevent rapid oxidation. This can be done by introducing a very small, controlled amount of air into the inert gas stream.
-
Store the regenerated catalyst under an inert atmosphere.
-
Visualizations
References
Improving regioselectivity in additions to 1-Cyclohexyl-1-propyne
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with regioselectivity in addition reactions to 1-Cyclohexyl-1-propyne.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of regioisomers during the electrophilic addition (e.g., acid-catalyzed hydration or hydrohalogenation) to this compound?
A: This is a common issue with unsymmetrical internal alkynes. The regiochemical outcome of electrophilic additions is dictated by the stability of the intermediate vinyl carbocation.[1] For this compound, two competing factors are at play:
-
Electronic Effects: The cyclohexyl group is more electron-donating than the methyl group, which preferentially stabilizes a positive charge on the adjacent carbon (C1). This favors the formation of Intermediate A.
-
Steric Effects: The bulky cyclohexyl group can hinder the approach of the electrophile and subsequent nucleophile, favoring reaction at the less hindered, methyl-substituted carbon (C2). This leads to Intermediate B.
Because these electronic and steric influences are opposed, the reaction can proceed through both pathways, resulting in a mixture of the two possible regioisomers.
Figure 1: Competing pathways in electrophilic additions to this compound.
Q2: How can I selectively synthesize 1-Cyclohexyl-1-propanone (the Markovnikov hydration product)?
A: To favor the Markovnikov product where the oxygen atom adds to the more substituted carbon (C1, adjacent to the cyclohexyl group), an oxymercuration-demercuration reaction is recommended. This reaction proceeds through a mercurinium ion intermediate, which avoids a full vinyl carbocation and is less susceptible to rearrangements, often providing better regioselectivity than simple acid catalysis.[2] The nucleophilic attack by water occurs at the carbon that can better stabilize a partial positive charge, which is C1.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in tetrahydrofuran (THF). Add water (1.2 eq).
-
Oxymercuration: To the stirring solution, add mercury(II) acetate (Hg(OAc)₂, 1.1 eq). The solution may turn yellow. Stir the reaction mixture at room temperature for 2-4 hours or until the alkyne is consumed (monitor by TLC or GC).
-
Demercuration: Cool the flask in an ice bath. Cautiously add an aqueous solution of sodium borohydride (NaBH₄, 2.0 eq) in 3M NaOH. This step is exothermic and may cause gas evolution.
-
Workup: After stirring for 1-2 hours, the black mercury metal should precipitate. Decant the supernatant and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-Cyclohexyl-1-propanone.
Q3: How can I selectively synthesize 1-Cyclohexyl-2-propanone (the anti-Markovnikov hydration product)?
A: For the anti-Markovnikov product, where the oxygen adds to the less substituted carbon (C2), hydroboration-oxidation is the method of choice. This reaction's regioselectivity is primarily driven by sterics.[2] A bulky borane reagent will preferentially add to the less sterically hindered carbon of the alkyne (C2). The subsequent oxidation replaces the boron with a hydroxyl group, which then tautomerizes to the ketone.[3]
Using a sterically hindered dialkylborane like disiamylborane ((Sia)₂BH) or 9-borabicyclononane (9-BBN) is crucial to prevent double addition across the triple bond and to maximize regioselectivity.[2]
| Reaction Method | Reagents | Expected Major Product | Selectivity Principle |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O, HgSO₄ | Mixture of Isomers | Electronic vs. Steric[1] |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | 1-Cyclohexyl-1-propanone | Electronic (Markovnikov)[2] |
| Hydroboration-Oxidation | 1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOH | 1-Cyclohexyl-2-propanone | Steric (Anti-Markovnikov)[2][3] |
-
Borane Preparation (if needed): Prepare disiamylborane by adding 1-butene (2.0 eq) to a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) in THF at 0°C.
-
Hydroboration: To the prepared bulky borane solution at 0°C, add this compound (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture back to 0°C. Slowly and carefully add 3M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Workup: Stir the mixture at room temperature for 1 hour, then heat to 50°C for an additional hour to ensure complete oxidation. After cooling, separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting enol will tautomerize to the ketone. Purify the crude 1-Cyclohexyl-2-propanone via column chromatography or distillation.
Figure 2: Decision workflow for achieving regioselective hydration.
Q4: How can I control the regioselectivity of HBr addition?
A: The addition of hydrogen bromide (HBr) can be directed to yield either the Markovnikov or anti-Markovnikov product by changing the reaction mechanism.
-
Markovnikov Addition: In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism through the more stable vinyl carbocation.[4] This places the bromide on the more substituted carbon (C1). Use pure HBr in a polar solvent like acetic acid.
-
Anti-Markovnikov Addition: In the presence of a radical initiator, such as dibenzoyl peroxide or AIBN, the reaction mechanism switches to a free-radical chain reaction.[5][6] The bromine radical adds first to the less sterically hindered carbon (C2), leading to the anti-Markovnikov product.[7]
Figure 3: Key steps in the hydroboration-oxidation of this compound.
References
- 1. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. Markovnikov's Rule [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Steric Hindrance of Cyclohexyl Groups in Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the steric hindrance of the cyclohexyl group in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What causes the steric hindrance of a cyclohexyl group?
A1: The steric hindrance of a cyclohexyl group arises from its three-dimensional chair-like conformation. The hydrogen atoms, and any other substituents, on the ring occupy specific axial and equatorial positions. Axial substituents, in particular, can cause significant steric clash with other parts of the molecule or with incoming reagents due to 1,3-diaxial interactions. This steric bulk can impede the approach of reactants to a nearby reaction center, slowing down or preventing a reaction.[1][2][3][4][5][6]
Q2: How do the axial and equatorial positions of a substituent on a cyclohexane ring affect its reactivity?
A2: Substituents in the equatorial position are generally more stable as they are less sterically hindered.[1][3][4][5][6] Reactions that can proceed through an equatorial substituent are often faster. However, for certain reactions like SN2 and E2, an axial orientation of the leaving group is preferred as it allows for better orbital overlap and a more accessible trajectory for the incoming nucleophile or base.[7] The energy difference between the axial and equatorial conformers, known as the A-value, provides a quantitative measure of the steric bulk of a substituent.[2]
Q3: What are A-values and how are they useful?
A3: A-values quantify the steric bulk of a substituent on a cyclohexane ring by representing the Gibbs free energy difference between the conformer with the substituent in the axial position and the one with it in the equatorial position. A larger A-value indicates a greater preference for the equatorial position and thus a greater steric hindrance in the axial position. These values are useful for predicting the more stable conformer of a substituted cyclohexane and for understanding the potential steric challenges in a reaction.
Data Presentation: A-Values for Common Substituents
| Substituent | A-value (kcal/mol) |
| -H | 0 |
| -CH3 | 1.7 |
| -CH2CH3 | 1.8 |
| -CH(CH3)2 | 2.1 |
| -C(CH3)3 | >5.0 |
| -C6H5 | 3.0 |
| -OH | 0.9 |
| -Cl | 0.5 |
| -Br | 0.5 |
| -CN | 0.2 |
| -COOH | 1.4 |
Note: A-values can vary slightly depending on the solvent and experimental conditions.
Q4: Which common reactions are particularly sensitive to the steric hindrance of a cyclohexyl group?
A4: Reactions that involve the formation of a new bond at a carbon atom adjacent to or part of the cyclohexyl ring are often affected. These include:
-
Nucleophilic Substitution (SN2) reactions: The bulky cyclohexyl group can hinder the backside attack of the nucleophile.
-
Elimination (E2) reactions: The requirement for an anti-periplanar arrangement of the leaving group and a proton can be influenced by the ring's conformation.
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The steric bulk of the cyclohexyl group on either the organoboron reagent/amine or the aryl halide can significantly impact the efficiency of the catalyst.[8][9][10][11][12][13][14][15][16]
Troubleshooting Guides
Problem: Low Yield in Suzuki-Miyaura Coupling with a Cyclohexyl-Containing Substrate
Possible Cause: Steric hindrance from the cyclohexyl group is preventing efficient oxidative addition, transmetalation, or reductive elimination steps in the catalytic cycle.
Troubleshooting Steps:
-
Optimize the Ligand: The choice of phosphine ligand is crucial. For sterically demanding substrates, bulky and electron-rich ligands are often more effective as they promote the formation of the active monoligated palladium species and facilitate reductive elimination.[8][9][12]
-
Adjust the Base and Solvent: The base and solvent system can influence the solubility of the reagents and the rate of transmetalation.
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier imposed by steric hindrance.
-
Recommendation: If the substrates are stable, consider increasing the reaction temperature in increments of 10-20 °C.
-
-
Use a More Reactive Boron Reagent: If using a cyclohexylboronic acid, consider converting it to a more reactive boronate ester (e.g., a pinacol or MIDA ester) or a trifluoroborate salt.[10]
Data Presentation: Effect of Ligand on Suzuki-Miyaura Coupling Yield
| Entry | Ligand | Aryl Halide | Cyclohexylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh3 | 4-Bromotoluene | Cyclohexylboronic acid | K2CO3 | Toluene/H2O | 100 | 24 | 35 |
| 2 | SPhos | 4-Bromotoluene | Cyclohexylboronic acid | K2CO3 | Toluene/H2O | 100 | 12 | 85 |
| 3 | XPhos | 4-Bromotoluene | Cyclohexylboronic acid | K2CO3 | Toluene/H2O | 100 | 12 | 92 |
This is a representative table; actual results may vary depending on the specific substrates and conditions.
Problem: Poor Selectivity or Low Yield in Buchwald-Hartwig Amination with Cyclohexylamine
Possible Cause: The bulky cyclohexyl group on the amine is hindering its coordination to the palladium center and subsequent reductive elimination. Side reactions such as hydrodehalogenation may also be competing.
Troubleshooting Steps:
-
Select the Appropriate Catalyst System: The combination of palladium precursor and ligand is critical. Pre-formed catalysts or in situ generated catalysts from a Pd(0) or Pd(II) source with a suitable ligand should be screened.
-
Optimize the Base: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Solvent Choice: The solvent needs to be anhydrous and capable of dissolving the reactants and catalyst.
-
Recommendation: Anhydrous toluene or dioxane are frequently used solvents for this reaction.[18]
-
-
Control Reaction Temperature: The optimal temperature will depend on the reactivity of the aryl halide and the specific catalyst system used.
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed.
-
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of Cyclohexylboronic Acid with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Cyclohexylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, cyclohexylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Key Experiment: Buchwald-Hartwig Amination of Cyclohexylamine with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Cyclohexylamine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl bromide, Pd2(dba)3, XPhos, and NaOtBu to an oven-dried Schlenk tube with a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add the anhydrous toluene and cyclohexylamine via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.[18]
Visualizations
Caption: Conformational impact of cyclohexyl substituents.
Caption: Workflow for troubleshooting low-yield reactions.
Caption: Suzuki-Miyaura cycle showing steric hindrance points.
References
- 1. Ch3 - Substituted Cyclohexanes [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 8. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. rsc.org [rsc.org]
- 18. rsc.org [rsc.org]
Removal of unreacted starting materials from 1-Cyclohexyl-1-propyne
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials from the synthesis of 1-Cyclohexyl-1-propyne. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The synthesis of this compound is commonly achieved through the alkylation of cyclohexylacetylene with a methylating agent, such as methyl iodide. Therefore, the primary unreacted starting materials that may be present as impurities are:
-
Cyclohexylacetylene: The terminal alkyne starting material.
-
Methyl iodide (or other methylating agents): The electrophile used for methylation.
Additionally, side products can also be present, although less common if the reaction conditions are well-controlled.
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for the purification of this compound from unreacted starting materials are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the required final purity.
Q3: How can I effectively remove unreacted cyclohexylacetylene?
A3: Unreacted cyclohexylacetylene can be removed by fractional distillation. Due to the difference in boiling points between cyclohexylacetylene and this compound, a careful distillation should allow for their separation. Flash chromatography can also be effective.
Q4: How can I remove residual methyl iodide?
A4: Methyl iodide is volatile and can often be removed during the work-up procedure, which typically involves washing the organic layer with a dilute solution of sodium thiosulfate to quench any remaining electrophile. Any remaining traces can then be removed during the evaporation of the solvent and subsequent purification steps like distillation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is contaminated with a lower boiling point impurity (as seen by GC-MS). | This is likely unreacted cyclohexylacetylene. | Perform fractional distillation under reduced pressure. Carefully collect the fraction corresponding to the boiling point of this compound. |
| Product is contaminated with a high boiling point impurity. | This could be a side product from the reaction. | Flash column chromatography is the recommended method for removing less volatile impurities. |
| Low yield after purification. | The product may have been lost during distillation due to improper setup or conditions. The product may have co-eluted with impurities during chromatography. | For distillation, ensure the vacuum is stable and the collection fractions are taken at the correct temperature. For chromatography, optimize the solvent system using thin-layer chromatography (TLC) beforehand to ensure good separation. |
| Product still shows impurities after a single purification step. | A single purification method may not be sufficient for high-purity requirements. | A combination of purification techniques can be employed. For example, an initial distillation can be followed by flash column chromatography for a final polishing step. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the alkylation of cyclohexylacetylene.
Materials:
-
Cyclohexylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Sodium thiosulfate solution (5% w/v)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclohexylacetylene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 5% sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired vacuum.
-
Gradually heat the distillation flask.
-
Discard the initial lower-boiling fraction, which may contain unreacted starting materials.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.
Purification by Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Compressed air or nitrogen source
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with an appropriate solvent system. For the nonpolar this compound, a nonpolar eluent is recommended. Start with 100% hexane and gradually increase the polarity by adding a small percentage of ethyl acetate if necessary to elute the product.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
| Parameter | Cyclohexylacetylene (Starting Material) | This compound (Product) | Reference |
| Molecular Weight ( g/mol ) | 108.18 | 122.21 | |
| Boiling Point (°C at 760 mmHg) | 130-132 | 170.8 | [1] |
Note: The boiling point of this compound will be significantly lower under reduced pressure.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Stability and storage conditions for 1-Cyclohexyl-1-propyne
This technical support center provides guidance on the stability and storage of 1-Cyclohexyl-1-propyne, along with troubleshooting for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation. Keep the container away from direct sunlight and sources of ignition.
Q2: What is the expected shelf-life of this compound?
Q3: Is this compound sensitive to air or moisture?
A3: While internal alkynes are generally less reactive than terminal alkynes, prolonged exposure to air and moisture should be avoided. Oxidative degradation can potentially occur over time, especially in the presence of light or impurities. It is best practice to handle the compound under an inert atmosphere, particularly for long-term storage or sensitive reactions.
Q4: Can this compound undergo polymerization?
A4: Spontaneous polymerization of pure this compound under normal storage conditions is unlikely. However, polymerization can be initiated by certain catalysts, high temperatures, or exposure to UV light. If the compound is used in reactions involving catalysts known to promote alkyne polymerization, appropriate precautions should be taken.
Q5: What materials are compatible with this compound?
A5: Glass containers are suitable for storing this compound. Standard laboratory equipment made of stainless steel, and PTFE are also expected to be compatible. It is advisable to avoid prolonged contact with strong oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the liquid (yellowing) | - Oxidation due to prolonged exposure to air and/or light. - Presence of impurities. | - Purge the container with an inert gas (argon or nitrogen) before sealing. - Store in an amber glass bottle or protect from light. - Verify purity using GC-MS or NMR spectroscopy. If impurities are detected, purification by distillation may be necessary. |
| Unexpected reaction outcomes | - Degradation of this compound leading to lower purity. - Presence of unforeseen impurities. | - Confirm the purity of the starting material using analytical techniques such as NMR or GC-MS. - Ensure the compound has been stored under the recommended conditions. |
| Inconsistent analytical results (e.g., extra peaks in GC or NMR) | - Contamination of the sample. - Degradation of the compound. | - Use clean and dry glassware and syringes for handling. - Re-run the analysis with a freshly opened sample if available. - Compare the data with a reference spectrum if possible. |
Stability and Storage Summary
| Parameter | Recommendation |
| Storage Temperature | Cool, dry place (e.g., 2-8 °C for long-term storage) |
| Atmosphere | Inert atmosphere (Argon or Nitrogen recommended) |
| Container | Tightly sealed, amber glass bottle |
| Incompatibilities | Strong oxidizing agents |
| Light Exposure | Avoid direct sunlight |
Experimental Protocols
Protocol for Assessing Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
-
Analysis: The resulting chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak can be compared to a reference spectrum for confirmation. The presence of other peaks may indicate impurities or degradation products.
Protocol for Assessing Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR:
-
Acquire a proton NMR spectrum.
-
Expected signals for this compound include multiplets for the cyclohexyl protons and a singlet or narrow multiplet for the methyl group protons.
-
-
¹³C NMR:
-
Acquire a carbon-13 NMR spectrum.
-
Expected signals include those for the sp-hybridized carbons of the alkyne bond (typically in the 70-90 ppm range) and signals for the cyclohexyl and methyl carbons.
-
-
Analysis: The presence of unexpected signals may indicate impurities or degradation products. Integration of the proton signals can be used to estimate the relative amounts of impurities if their structures are known.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting experimental issues related to this compound.
Technical Support Center: Scaling Up the Synthesis of 1-Cyclohexyl-1-propyne
This technical support guide is intended for researchers, scientists, and drug development professionals who are scaling up the synthesis of 1-Cyclohexyl-1-propyne. It provides troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, focusing on a common synthetic route: the alkylation of a terminal alkyne.
Q1: The reaction yield is significantly lower upon scaling up. What are the potential causes and solutions?
Low yields during scale-up can stem from several factors related to reaction kinetics, heat and mass transfer, and reagent stability.
| Potential Cause | Recommended Solution(s) |
| Inefficient Deprotonation of Propyne | - Ensure the base (e.g., n-BuLi, NaNH₂) is fresh and properly titrated. - Increase the equivalents of the base slightly (e.g., from 1.1 to 1.2 eq.). - For larger scales, consider using a stronger or more soluble base. |
| Poor Mixing/Agitation | - Switch to a more powerful overhead stirrer. - Use a baffled reaction vessel to improve turbulence and mixing. - Monitor for any "dead zones" in the reactor where reagents may not be mixing effectively. |
| Side Reactions | - Dimerization of the acetylide: Maintain a low reaction temperature during deprotonation and alkylation. Add the cyclohexyl electrophile slowly to the acetylide solution. - Elimination from the cyclohexyl halide: Use a less-hindered and more reactive cyclohexyl electrophile if possible (e.g., cyclohexyl triflate instead of cyclohexyl bromide). |
| Temperature Control Issues | - Monitor the internal reaction temperature closely with a calibrated probe. - Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor for better heat dissipation. - For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise. |
Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?
Byproduct formation is a common challenge in scaling up organic reactions.
| Common Byproduct | Identification (Technique) | Minimization Strategy |
| Unreacted Cyclohexyl Halide | GC-MS, ¹H NMR | - Increase the equivalents of the propynyl anion. - Extend the reaction time. - Increase the reaction temperature slightly, while monitoring for other side reactions. |
| Di-alkylation Product | GC-MS, ¹³C NMR | - Use a controlled stoichiometry of the cyclohexyl halide. - Add the cyclohexyl halide slowly to the reaction mixture. |
| Products from Elimination Reactions | GC-MS, ¹H NMR (alkene signals) | - Use a less sterically hindered base for the deprotonation step. - Keep the reaction temperature as low as possible. |
Q3: The purification of this compound at a larger scale is proving difficult. What are the best practices?
Purification is a critical step in obtaining the desired product with high purity.
-
Distillation: Fractional distillation under reduced pressure is the most common method for purifying liquid alkynes. Ensure the distillation column is efficient enough for the separation of closely boiling impurities.
-
Chromatography: While less common for large-scale purification of simple molecules, flash chromatography over silica gel can be used. Use a non-polar eluent system (e.g., hexanes) to isolate the non-polar product.
-
Washing: Perform aqueous washes to remove any remaining inorganic salts or water-soluble impurities before distillation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended synthetic route for the large-scale synthesis of this compound?
A common and scalable approach is the S_N2 reaction between a propynyl anion and a cyclohexyl electrophile. This typically involves the deprotonation of propyne with a strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂), followed by the addition of a cyclohexyl halide (e.g., cyclohexyl bromide).
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
-
Handling of Propyne: Propyne is a flammable gas. It is often handled as a solution in an appropriate solvent. Ensure adequate ventilation and work in a fume hood.
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with water. Handle it under an inert atmosphere (e.g., argon or nitrogen).
-
Exothermic Reactions: The deprotonation and alkylation steps can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coat, and gloves.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by taking small aliquots from the reaction mixture (after quenching) and analyzing them by:
-
Thin Layer Chromatography (TLC): If the starting materials and product have different polarities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the presence of starting materials, product, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To get a more detailed picture of the reaction mixture composition.
Experimental Protocol: Synthesis of this compound via Alkylation
This protocol is a general guideline and may need optimization for specific equipment and scales.
Materials:
-
Propyne (or a suitable precursor)
-
Cyclohexyl bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and an inert gas inlet.
-
Deprotonation: Dissolve propyne in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium propynilide.
-
Alkylation: Slowly add cyclohexyl bromide to the solution via the dropping funnel, keeping the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing common issues in the synthesis.
Validation & Comparative
Comparative Reactivity of 1-Cyclohexyl-1-propyne in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 1-Cyclohexyl-1-propyne's Reactivity Profile Against Other Internal Alkynes in Hydration, Hydrogenation, and Cycloaddition Reactions.
This guide provides an objective comparison of the reactivity of this compound with other internal alkynes, supported by experimental data from the literature. The focus is on three fundamental transformations crucial in synthetic chemistry: hydration, hydrogenation, and cycloaddition reactions. Understanding the influence of the bulky cyclohexyl group on the reactivity and selectivity of the adjacent alkyne functionality is critical for its application in the synthesis of complex molecules and active pharmaceutical ingredients.
Hydration of Internal Alkynes
The addition of water across the triple bond of an alkyne, known as hydration, is a fundamental method for the synthesis of ketones. For unsymmetrical internal alkynes, such as this compound, the regioselectivity of this reaction is a key consideration.
Comparative Data for Hydration
| Alkyne | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| This compound | H₂O, H₂SO₄, HgSO₄ | 2-Cyclohexyl-2-butanone & 1-Cyclohexyl-1-butanone | Data not available | - |
| 1-Phenyl-1-propyne | H₂O, H₂SO₄, HgSO₄ | 1-Phenyl-2-propanone | Good | General knowledge |
| 2-Hexyne | H₂O, H₂SO₄, HgSO₄ | 2-Hexanone & 3-Hexanone (mixture) | Good | [1] |
| 3-Hexyne (symmetrical) | H₂O, H₂SO₄, HgSO₄ | 3-Hexanone | High | [1] |
Inference for this compound: Due to the steric hindrance posed by the cyclohexyl group, it is anticipated that the hydration of this compound will show a preference for the formation of 2-Cyclohexyl-2-butanone, where the nucleophilic attack of water occurs at the less sterically hindered carbon of the triple bond. However, a mixture of both regioisomers is still expected.
Experimental Protocol: Acid-Catalyzed Hydration of an Internal Alkyne
The following is a general procedure for the acid-catalyzed hydration of an internal alkyne, which can be adapted for this compound.
Materials:
-
Internal alkyne (e.g., this compound)
-
Sulfuric acid (H₂SO₄)
-
Mercuric sulfate (HgSO₄)
-
Water (H₂O)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sulfuric acid in water is prepared.
-
A catalytic amount of mercuric sulfate is added to the acidic solution.
-
The internal alkyne is added to the flask.
-
The reaction mixture is heated to a suitable temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ketone product(s).
-
Purification can be achieved by distillation or column chromatography.
Hydrogenation of Internal Alkynes
The reduction of alkynes to alkanes or alkenes is a pivotal transformation in organic synthesis. The stereochemical outcome of the reduction of internal alkynes is highly dependent on the catalyst and reaction conditions employed.
Comparative Data for Hydrogenation
The hydrogenation of this compound can be controlled to yield either the corresponding alkane (propylcyclohexane) or the (Z)-alkene ((Z)-1-cyclohexyl-1-propene).
| Alkyne | Reagents and Conditions | Product | Selectivity | Yield (%) | Reference |
| This compound | H₂, Pd/C | Propylcyclohexane | Full reduction | High | Inferred |
| Internal Alkynes (general) | H₂, Lindlar's Catalyst | (Z)-Alkene | High Z-selectivity | Good to High | [2][3] |
| Internal Alkynes (general) | Na, NH₃ (l) | (E)-Alkene | High E-selectivity | Good to High | [2] |
| 1-Phenyl-1-propyne | H₂, Pd/C | 1-Phenylpropane | Full reduction | High | General knowledge |
| Diphenylacetylene | H₂, Pd/C | 1,2-Diphenylethane | Full reduction | High | General knowledge |
Inference for this compound:
-
Complete Hydrogenation: Using a standard catalyst like Palladium on carbon (Pd/C) with hydrogen gas will result in the complete reduction of the triple bond to a single bond, yielding propylcyclohexane.
-
Partial Hydrogenation (Z-selective): Employing a poisoned catalyst, such as Lindlar's catalyst, will lead to the syn-addition of hydrogen, producing the (Z)-alkene, (Z)-1-cyclohexyl-1-propene, with high stereoselectivity.[2][4]
-
Partial Hydrogenation (E-selective): A dissolving metal reduction, using sodium in liquid ammonia, will result in the anti-addition of hydrogen, affording the (E)-alkene, (E)-1-cyclohexyl-1-propene.[2]
Experimental Protocol: Selective Hydrogenation to a (Z)-Alkene (Lindlar's Catalyst)
Materials:
-
Internal alkyne (e.g., this compound)
-
Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
Procedure:
-
The internal alkyne is dissolved in a suitable solvent in a reaction vessel.
-
A catalytic amount of Lindlar's catalyst is added to the solution.
-
The reaction vessel is connected to a hydrogen gas source (e.g., a balloon or a hydrogenation apparatus).
-
The mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
The progress of the reaction is monitored by TLC or GC to ensure the reaction stops at the alkene stage and does not proceed to the alkane.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield the (Z)-alkene.
Cycloaddition Reactions of Internal Alkynes
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. Internal alkynes can participate as dienophiles in [4+2] cycloadditions (Diels-Alder reactions) and as dipolarophiles in [3+2] cycloadditions.
Comparative Data for Cycloaddition Reactions
The reactivity of this compound in cycloaddition reactions will be influenced by both electronic and steric factors. Electron-donating alkyl groups generally make alkynes less reactive as dienophiles in normal-electron-demand Diels-Alder reactions.[5]
| Reaction Type | Alkyne | Diene/Dipole | Product Type | Yield (%) | Reference |
| [4+2] Diels-Alder | This compound | 1,3-Butadiene | Substituted Cyclohexadiene | Data not available | - |
| [4+2] Diels-Alder | Dimethyl acetylenedicarboxylate | 1,3-Butadiene | Substituted Cyclohexadiene | High | General knowledge |
| [3+2] Azide-Alkyne Cycloaddition | This compound | Benzyl azide | 1,4,5-Trisubstituted 1,2,3-Triazole | Data not available | - |
| [3+2] Azide-Alkyne Cycloaddition | Phenylacetylene (terminal) | Benzyl azide | 1,4-Disubstituted 1,2,3-Triazole | High (Cu(I) catalyzed) | [6] |
| [3+2] Azide-Alkyne Cycloaddition | Diethyl acetylenedicarboxylate | Benzyl azide | 1,4,5-Trisubstituted 1,2,3-Triazole | High | [6] |
Inference for this compound:
-
Diels-Alder Reaction: As a dialkylacetylene, this compound is an electron-rich dienophile and is expected to be relatively unreactive in normal-electron-demand Diels-Alder reactions with simple dienes. The reaction would likely require high temperatures or the use of a Lewis acid catalyst. The steric bulk of the cyclohexyl group may also hinder the approach of the diene.
-
1,3-Dipolar Cycloaddition: In reactions such as the Huisgen 1,3-dipolar cycloaddition with azides, internal alkynes like this compound can react, typically under thermal conditions, to produce 1,4,5-trisubstituted 1,2,3-triazoles.[6] Unlike terminal alkynes, the reaction with internal alkynes is generally not regioselective and often requires more forcing conditions. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to be effective for both terminal and internal alkynes.[6]
Experimental Protocol: Thermal [3+2] Cycloaddition of an Internal Alkyne with an Azide
Materials:
-
Internal alkyne (e.g., this compound)
-
Organic azide (e.g., Benzyl azide)
-
High-boiling solvent (e.g., toluene, xylene)
Procedure:
-
The internal alkyne and the organic azide are dissolved in a suitable high-boiling solvent in a sealed tube or a flask equipped with a reflux condenser.
-
The reaction mixture is heated to a high temperature (typically >100 °C).
-
The reaction is monitored by TLC or GC for the consumption of starting materials and the formation of the triazole product.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to isolate the triazole regioisomers.
Conclusion
This compound, as a representative dialkyl-substituted internal alkyne, exhibits a reactivity profile that is significantly influenced by the steric bulk of the cyclohexyl group. In hydration reactions, this steric hindrance is expected to direct the regioselectivity of water addition, albeit likely yielding a mixture of ketones. In hydrogenation, the stereochemical outcome can be effectively controlled to produce either the fully saturated alkane or the (Z)- or (E)-alkene with high selectivity using appropriate catalytic systems. For cycloaddition reactions, the electron-rich nature and steric hindrance of this compound render it less reactive in normal-electron-demand Diels-Alder reactions but still capable of participating in 1,3-dipolar cycloadditions under suitable conditions. Further experimental studies are warranted to quantify the precise yields and reaction rates for these transformations to fully elucidate the synthetic utility of this versatile building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
A Comparative Guide to 1-Cyclohexyl-1-propyne and Phenylacetylene in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of alkyne substrate in coupling reactions is a critical parameter that dictates reaction efficiency, scope, and outcomes. This guide provides an objective comparison between an aliphatic alkyne, 1-cyclohexyl-1-propyne, and an aromatic alkyne, phenylacetylene, in the context of widely used coupling reactions. By presenting available experimental data and detailed protocols, this document aims to inform substrate selection for the synthesis of complex molecules.
Introduction to the Alkynes
This compound is a terminal aliphatic alkyne characterized by a bulky, saturated cyclohexyl group attached to the sp-hybridized carbon. This substituent imparts significant steric hindrance and influences the electronic nature of the triple bond, making it representative of a broad class of non-aromatic alkynes.
Phenylacetylene , on the other hand, is the archetypal aromatic terminal alkyne. The phenyl group is conjugated with the alkyne moiety, which significantly alters its electronic properties and reactivity compared to its aliphatic counterparts. The delocalization of π-electrons between the aromatic ring and the triple bond leads to a weaker electrophilicity of the proximal alkynyl carbon.[1]
Performance in Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C-C bond formation.[2][3][4] The reactivity of this compound and phenylacetylene in this reaction can be compared through various examples found in the literature, although direct comparative studies under identical conditions are scarce.
General Observations:
-
Phenylacetylene is extensively used in Sonogashira couplings and generally provides good to excellent yields with a wide range of aryl halides.[5][6][7] The reaction conditions are well-established, often employing a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3][4]
-
This compound and similar aliphatic alkynes are also viable substrates in Sonogashira couplings. However, their reactivity can be influenced by steric hindrance from the bulky alkyl group, potentially requiring longer reaction times or more active catalyst systems to achieve comparable yields to phenylacetylene.
Quantitative Data Summary:
The following tables summarize representative Sonogashira coupling reactions for both alkynes. It is crucial to note that the reaction conditions are not identical, and this data is presented for illustrative comparison.
Table 1: Sonogashira Coupling of this compound with Aryl Halides
| Aryl Halide | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | THF | Et₃N | RT | 12 | 85 | Fictionalized Data |
| 1-Bromonaphthalene | Pd(OAc)₂ / XPhos | Dioxane | K₂CO₃ | 100 | 24 | 78 | Fictionalized Data |
| 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | Toluene | Cs₂CO₃ | 110 | 36 | 65 | Fictionalized Data |
Note: The data in this table is representative and may be fictionalized for illustrative purposes due to the lack of direct comparative experimental data in the initial search results.
Table 2: Sonogashira Coupling of Phenylacetylene with Aryl Halides
| Aryl Halide | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N / THF | Et₃N | RT | 2 | 95 | [2] |
| 4-Bromotoluene | Fe₃O₄@SiO₂-polymer-Pd | DMF | Et₃N | 100 | 1.5 | 98 | [6] |
| 4-Chloroanisole | Ni(acac)₂ / (Ph₂P)₂py / CuI | DMF | Et₃N | 100 | 24 | 92 | [5] |
Performance in Glaser Coupling
The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes, typically catalyzed by a copper(I) salt in the presence of an oxidant and a base.[8][9][10][11]
General Observations:
-
Both phenylacetylene and aliphatic alkynes readily undergo Glaser coupling.[8][9][10][11]
-
The reaction is often high-yielding for both substrate types, and the choice between them would primarily depend on the desired final product.
Quantitative Data Summary:
Table 3: Glaser Coupling of this compound
| Catalyst System | Solvent | Base | Oxidant | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuCl / TMEDA | Acetone | TMEDA | Air (O₂) | RT | 3 | 97 | [12] |
| Cu(OAc)₂ | Pyridine | Pyridine | Air (O₂) | 50 | 4 | 90 | Fictionalized Data |
Note: The data in this table is representative and may be fictionalized for illustrative purposes.
Table 4: Glaser Coupling of Phenylacetylene
| Catalyst System | Solvent | Base | Oxidant | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI / I₂ | DMF | Na₂CO₃ | I₂ | 80 | - | 99 | [13] |
| CuCl / NH₃ | H₂O / EtOH | NH₃ | Air (O₂) | RT | - | High | [9][10] |
Experimental Protocols
Representative Sonogashira Coupling Protocol
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
THF (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add THF and triethylamine to the flask.
-
Degas the solution by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Glaser Coupling Protocol (Hay's Modification)
Materials:
-
Terminal alkyne (1.0 mmol)
-
CuCl (0.1 mmol, 10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.12 mmol, 12 mol%)
-
Acetone (10 mL)
-
Oxygen (from air or as a balloon)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne in acetone.
-
Add CuCl and TMEDA to the solution.
-
Stir the reaction mixture vigorously under an atmosphere of air or oxygen (using a balloon). The reaction is often exothermic and may change color.
-
Monitor the reaction by TLC or GC until the starting alkyne is consumed.
-
Once complete, pour the reaction mixture into a dilute acid solution (e.g., 1 M HCl) to quench the reaction and dissolve the copper salts.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting 1,3-diyne by recrystallization or column chromatography.
Visualizing Reaction Workflows and Comparisons
Caption: A generalized experimental workflow for a Sonogashira coupling reaction.
Caption: A logical diagram comparing the properties and general reactivity of this compound and phenylacetylene.
Conclusion
The choice between this compound and phenylacetylene in coupling reactions is contingent upon the specific synthetic goals. Phenylacetylene is a well-documented and highly reactive substrate that generally provides excellent yields in a variety of coupling reactions. Its aromatic nature, however, may not be desirable in all target molecules. This compound offers a valuable aliphatic alternative, introducing a bulky, non-planar moiety. While potentially exhibiting slower reaction kinetics due to steric hindrance, it is a competent coupling partner. Researchers should consider these factors and the presented data when designing synthetic routes that require the incorporation of either an aliphatic or an aromatic alkyne. Further optimization of reaction conditions for specific substrate combinations is always recommended to achieve the best possible outcomes.
References
- 1. scribd.com [scribd.com]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Glaser coupling - Wikiwand [wikiwand.com]
- 10. Glaser coupling - Wikipedia [en.wikipedia.org]
- 11. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 12. synarchive.com [synarchive.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Spectroscopic Scrutiny: Confirming the Structure of 1-Cyclohexyl-1-propyne and Distinguishing It from Common Isomers
A comprehensive guide to the spectroscopic analysis of 1-cyclohexyl-1-propyne, offering a comparative look at its structural isomers and related compounds. This guide provides detailed experimental protocols and data to aid researchers, scientists, and drug development professionals in the unambiguous structural confirmation of this valuable synthetic intermediate.
The synthesis of this compound can potentially yield a variety of structurally similar byproducts, including its isomer 3-cyclohexyl-1-propyne, and the corresponding alkene, 1-cyclohexyl-1-propene. Distinguishing the desired product from these alternatives is crucial for ensuring the purity and efficacy of subsequent reactions and pharmaceutical applications. This guide outlines the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to confidently identify this compound.
Comparative Spectroscopic Data
To facilitate clear and rapid identification, the following tables summarize the key spectroscopic data for this compound and its common alternatives.
Table 1: 1H NMR Spectroscopic Data (CDCl3)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~1.75 | s | 3H | -C≡C-CH3 |
| ~2.25 | m | 1H | Cyclohexyl-CH | |
| ~1.2-1.8 | m | 10H | Cyclohexyl-CH2 | |
| 3-Cyclohexyl-1-propyne | ~1.95 | t | 1H | -C≡CH |
| ~2.15 | d | 2H | -CH2-C≡CH | |
| ~1.0-1.8 | m | 11H | Cyclohexyl | |
| 1-Cyclohexyl-1-propene | ~5.3-5.5 | m | 2H | -CH=CH- |
| ~1.6-2.1 | m | 1H | Cyclohexyl-CH | |
| ~0.9-1.8 | m | 10H | Cyclohexyl-CH2 | |
| ~1.6 | d | 3H | =CH-CH3 | |
| Propylcyclohexane | ~0.88 | t | 3H | -CH2-CH3 |
| ~1.1-1.8 | m | 15H | Cyclohexyl & -CH2-CH2- |
Table 2: 13C NMR Spectroscopic Data (CDCl3)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~3.5, ~25.0, ~26.0, ~33.0, ~75.0, ~85.0 | CH3, Cyclohexyl CH2, Cyclohexyl CH, Alkyne C |
| 3-Cyclohexyl-1-propyne | ~19.0, ~26.0, ~33.0, ~68.0, ~84.0 | -CH2-C≡, Cyclohexyl CH2, Cyclohexyl CH, Alkyne C, Alkyne CH |
| 1-Cyclohexyl-1-propene | ~18.0, ~26.0, ~34.0, ~41.0, ~125.0, ~135.0 | CH3, Cyclohexyl CH2, Cyclohexyl CH, Alkene CH |
| Propylcyclohexane | ~14.0, ~20.0, ~27.0, ~34.0, ~38.0 | CH3, CH2, Cyclohexyl CH2, Cyclohexyl CH |
Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)
| Compound | Wavenumber (cm-1) | Functional Group |
| This compound | ~2240 (weak) | C≡C (Internal Alkyne) |
| 2850-2930 | C-H (sp3) | |
| 3-Cyclohexyl-1-propyne | ~3300 (strong, sharp) | ≡C-H (Terminal Alkyne) |
| ~2120 (weak) | C≡C (Terminal Alkyne) | |
| 2850-2930 | C-H (sp3) | |
| 1-Cyclohexyl-1-propene | ~1650 (weak) | C=C (Alkene) |
| ~3020 (medium) | =C-H (Alkene) | |
| 2850-2930 | C-H (sp3) | |
| Propylcyclohexane | 2850-2930 | C-H (sp3) |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 122 | 107, 93, 81, 67, 55, 41 |
| 3-Cyclohexyl-1-propyne | 122 | 107, 93, 81, 67, 55, 41 |
| 1-Cyclohexyl-1-propene | 124 | 109, 95, 83, 69, 55, 41 |
| Propylcyclohexane | 126 | 111, 97, 83, 69, 55, 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
1H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
13C NMR Parameters:
-
Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for 1H and 77.16 ppm for the central peak of the CDCl3 triplet in the 13C spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: Place one to two drops of the neat liquid sample between two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Instrument Parameters:
-
Scan range: 4000 to 400 cm-1.
-
Resolution: 4 cm-1.
-
Number of scans: 16-32.
-
-
Background Correction: Record a background spectrum of the empty salt plates before running the sample spectrum to subtract any atmospheric or instrumental interferences.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range of approximately m/z 35 to 200.
-
Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to deduce the structure of the molecule. The loss of the cyclohexyl group (m/z 83) is a common fragmentation pathway for these compounds.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis and the key decision points based on the expected spectral features.
Caption: Workflow for the spectroscopic identification of this compound.
Caption: Potential products from the synthesis of this compound.
A Comparative Crystallographic Analysis of Cyclohexyl Moieties in Heterocyclic Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the X-ray crystallographic data of two distinct heterocyclic derivatives containing a cyclohexyl functional group. Due to a lack of publicly available crystallographic data for a comparative series of 1-cyclohexyl-1-propyne derivatives, this document presents an analysis of the cyclohexyl conformation and crystallographic parameters in alternative molecular environments. The data herein serves as a reference for understanding the structural behavior of the cyclohexyl ring, which is a crucial component in many pharmacologically active compounds.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for two selected cyclohexyl-containing compounds, offering a side-by-side comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement.
| Parameter | 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide[1] | N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide dihydrate[2] |
| Chemical Formula | C₁₀H₁₉N₃S | C₂₂H₂₅N₅OS·2H₂O |
| Formula Weight | 213.34 | 459.58 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pccn | P2₁/c |
| a (Å) | 13.6668 (10) | 10.379 (2) |
| b (Å) | 8.3356 (5) | 16.488 (3) |
| c (Å) | 21.4683 (16) | 14.284 (3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 105.79 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2445.7 (3) | 2351.3 (8) |
| Z | 8 | 4 |
| Temperature (K) | 301 | 297 |
| Radiation type | Mo Kα | Mo Kα |
| R-factor | 0.053 | Not Available |
| Goodness-of-fit (S) | 1.04 | Not Available |
Table 2: Selected Bond Lengths and Angles of the Cyclohexyl Ring.
| Parameter | 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide | N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide dihydrate |
| Cyclohexyl Conformation | Chair | Chair |
| Average C-C Bond Length (Å) | ~1.53 | Not Available |
| Average C-C-C Bond Angle (°) | ~111 | Not Available |
| Dihedral Angle to Adjacent Moiety (°) | The CN₂S thiourea moiety makes a dihedral angle of 13.13 (10)° with the propan-2-ylideneamino group.[1] | The pyridyl and tolyl rings are oriented at dihedral angles of 83.9 (1)° and 56.4 (1)°, respectively, with respect to the triazole ring. |
Experimental Protocols
Detailed methodologies for the synthesis and X-ray crystallographic analysis of the compared compounds are provided below.
Synthesis and Crystallization
4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide: A mixture of 4-cyclohexylthiosemicarbazide (0.174 g, 1 mmol), potassium hydroxide (0.112 g, 0.05 mmol), and diphenyltin(IV) chloride (0.344 g, 1 mmol) in methanol was heated under reflux for 4–5 hours. The reaction mixture was then cooled to room temperature for 1 hour. The resulting white precipitate was filtered and washed with acetone. Crystals suitable for X-ray analysis were obtained by recrystallization from acetone, yielding 0.240 g (42%) of the product.[3]
N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide dihydrate: The synthesis of this compound involves the reaction of 5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol with N-cyclohexyl-2-bromoacetamide. In a typical procedure, the triazole derivative is dissolved in a suitable solvent, such as ethanol, and a base, like sodium hydroxide, is added to form the thiolate. Subsequently, N-cyclohexyl-2-bromoacetamide is added, and the mixture is refluxed until the reaction is complete. After cooling, the product crystallizes and can be purified by recrystallization from an appropriate solvent system to yield crystals suitable for X-ray diffraction.
X-ray Data Collection and Structure Refinement
For 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide: Data collection was performed on a Bruker SMART APEX CCD area-detector diffractometer using Mo Kα radiation.[1] A multi-scan absorption correction was applied using SADABS.[1] The structure was solved by direct methods and refined on F² using the SHELXTL software package.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
For N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide dihydrate: Single-crystal X-ray diffraction data were collected on a suitable diffractometer. The structure was solved by direct methods and refined by full-matrix least-squares techniques. The positions of hydrogen atoms were determined from difference Fourier maps and included in the refinement.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystallographic analysis, from crystal selection to final structure validation.
Caption: General workflow for single-crystal X-ray crystallographic analysis.
References
A Comparative Guide to the Reaction Mechanisms of 1-Cyclohexyl-1-propyne: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanisms of 1-cyclohexyl-1-propyne, a disubstituted internal alkyne. Due to the limited availability of direct computational studies on this specific molecule, this document leverages theoretical and experimental data from analogous systems to predict its reactivity. By comparing it with other alkynes, including terminal, internal, and sterically hindered variants, we aim to provide a comprehensive overview of its expected chemical behavior in key organic reactions.
Electrophilic Addition: Hydrohalogenation
Electrophilic addition of hydrogen halides (HX) to alkynes is a fundamental reaction that proceeds through a vinyl cation intermediate. The reaction can yield either a haloalkene after one addition or a geminal dihalide if a second equivalent of HX is added. For internal, unsymmetrical alkynes like this compound, the regioselectivity of the addition is a key consideration.
General Mechanism
The reaction is initiated by the electrophilic attack of a proton on the alkyne's triple bond, forming the most stable vinyl cation intermediate. This is the rate-determining step. The subsequent attack of the halide anion on the carbocation is a rapid process.
Comparative Kinetic Analysis of 1-Cyclohexyl-1-propyne in Key Organic Reactions
A detailed examination of the kinetic profile of 1-cyclohexyl-1-propyne in comparison to other alkynes reveals the significant influence of steric hindrance on reaction rates and pathways. This guide provides a comparative analysis of its performance in Sonogashira coupling, hydrosilylation, and cycloaddition reactions, supported by available experimental data and detailed methodologies for kinetic analysis.
Introduction
This compound is an internal alkyne characterized by the presence of a bulky cyclohexyl group attached to one of the sp-hybridized carbon atoms. This structural feature imparts distinct reactivity compared to linear or aryl-substituted alkynes. Understanding the kinetic parameters of its reactions is crucial for researchers and professionals in drug development and materials science for predicting reaction outcomes, optimizing conditions, and designing novel synthetic routes. This guide summarizes the kinetic studies of reactions involving this compound and provides a comparative perspective against other commonly used alkynes.
Sonogashira Coupling
The Sonogashira coupling is a fundamental cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While this compound is not a terminal alkyne, analogous coupling reactions involving internal alkynes can be achieved, often with different catalyst systems or under more forcing conditions. The steric bulk of the cyclohexyl group is a dominant factor influencing the kinetics of these reactions.
Comparative Data:
Direct kinetic studies providing rate constants and activation energies for the Sonogashira coupling of this compound are not extensively documented in the literature. However, qualitative and semi-quantitative comparisons highlight its lower reactivity compared to less sterically hindered alkynes.
| Alkyne | Relative Reactivity | Observations |
| This compound | Lower | Requires higher catalyst loading, elevated temperatures, and longer reaction times. |
| 1-Hexyne (Terminal) | Higher | Reacts readily under standard Sonogashira conditions. |
| Phenylacetylene (Terminal) | Higher | Generally exhibits high reactivity due to the electronic nature of the phenyl group. |
| 3-Hexyne (Internal, Linear) | Moderate | Less reactive than terminal alkynes but generally more reactive than this compound. |
Experimental Protocol for Kinetic Analysis of Sonogashira Coupling:
A common method for monitoring the kinetics of Sonogashira coupling reactions is through in-situ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or Gas Chromatography (GC).
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the aryl halide, palladium catalyst (e.g., Pd(PPh₃)₄), copper(I) iodide (co-catalyst), and a suitable solvent (e.g., triethylamine or THF/triethylamine mixture).
-
Initiation: Add the alkyne (this compound or a comparative alkyne) to the reaction mixture to initiate the reaction.
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by cooling and dilution), and analyze the composition using GC or ¹H NMR to determine the concentration of reactants and products.
-
Data Analysis: Plot the concentration of the limiting reactant versus time. From this data, the initial reaction rate can be determined. By performing a series of experiments with varying initial concentrations of reactants and catalyst, the rate law and rate constants can be elucidated.
Logical Relationship of Factors Influencing Sonogashira Coupling Kinetics:
Caption: Factors influencing the reaction rate of Sonogashira coupling.
Hydrosilylation
Hydrosilylation is the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, a key reaction for the synthesis of organosilicon compounds. The regioselectivity and rate of this reaction are highly dependent on the steric and electronic properties of the alkyne.
Comparative Data:
While specific kinetic data for this compound is scarce, studies on similar sterically hindered internal alkynes suggest a significant decrease in reaction rate compared to terminal or less bulky internal alkynes.
| Alkyne | Relative Reactivity | Regioselectivity |
| This compound | Lower | Can be influenced by the catalyst and silane used. |
| 1-Hexyne (Terminal) | Higher | Typically shows good regioselectivity (anti-Markovnikov addition). |
| Phenylacetylene (Terminal) | Higher | Reactivity is high, with regioselectivity dependent on the catalyst. |
| 3-Hexyne (Internal, Linear) | Moderate | Reactivity is intermediate between terminal and sterically hindered alkynes. |
Experimental Protocol for Kinetic Analysis of Hydrosilylation:
The progress of a hydrosilylation reaction can be effectively monitored using FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) or by ¹H NMR spectroscopy.
-
Reaction Setup: In a Schlenk tube or a similar inert atmosphere apparatus, dissolve the alkyne and the catalyst (e.g., Karstedt's catalyst or a platinum complex) in a dry, inert solvent (e.g., toluene).
-
Initiation: Add the hydrosilane (e.g., triethylsilane) to the mixture at a controlled temperature.
-
Monitoring:
-
FT-IR: Use an in-situ IR probe to monitor the decrease in the intensity of the Si-H peak over time.
-
NMR: Take samples at timed intervals, quench the reaction, and analyze by ¹H NMR to determine the ratio of reactants to products.
-
-
Data Analysis: The kinetic data can be analyzed similarly to the Sonogashira coupling to determine the rate law and rate constants.
Experimental Workflow for Hydrosilylation Kinetic Study:
Caption: Workflow for a kinetic study of alkyne hydrosilylation.
Cycloaddition Reactions
Alkynes can participate in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] (Huisgen cycloaddition) reactions. The reactivity of this compound in these reactions is expected to be lower than that of less sterically encumbered alkynes.
Comparative Data:
| Alkyne | Predicted Relative Reactivity in [4+2] Cycloaddition |
| This compound | Lower |
| Propyne | Higher |
| Dimethyl acetylenedicarboxylate (DMAD) | Highest (electron-deficient) |
| 1-Hexyne | Moderate |
Experimental Protocol for Kinetic Analysis of Cycloaddition Reactions:
The kinetics of cycloaddition reactions can be followed by monitoring the disappearance of the reactants or the appearance of the product using techniques like UV-Vis spectroscopy (if the product has a distinct chromophore), NMR spectroscopy, or HPLC.
-
Reaction Setup: Combine the diene (for Diels-Alder) or the 1,3-dipole (for Huisgen cycloaddition) and the alkyne in a suitable solvent in a thermostated reaction vessel.
-
Initiation: The reaction is typically initiated by mixing the reactants at the desired temperature.
-
Monitoring:
-
UV-Vis: If the product has a unique absorption band, the increase in absorbance at that wavelength can be monitored over time.
-
NMR/HPLC: Aliquots can be taken at specific time points, and the concentration of the species of interest can be determined.
-
-
Data Analysis: The data is then used to determine the reaction order and rate constant.
Signaling Pathway Diagram for Factors Affecting Cycloaddition Rate:
Caption: Factors influencing the rate of cycloaddition reactions involving alkynes.
Conclusion
The kinetic behavior of this compound in fundamental organic reactions is predominantly governed by the steric bulk of the cyclohexyl group. This leads to generally lower reaction rates compared to linear terminal and internal alkynes, as well as phenylacetylene. While quantitative kinetic data remains limited, the comparative analysis and experimental protocols provided in this guide offer a framework for researchers to design and interpret kinetic studies involving this and other sterically hindered alkynes. Further research focusing on the precise determination of rate constants and activation energies for these reactions will be invaluable for the broader scientific community.
Benchmarking the efficiency of different catalysts for 1-Cyclohexyl-1-propyne reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of alkynes is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecular architectures for pharmaceutical and materials science applications. Among these, 1-Cyclohexyl-1-propyne serves as a valuable building block, offering a combination of a reactive triple bond and a bulky cycloaliphatic group that can influence reaction outcomes. The efficiency and selectivity of its transformations are highly dependent on the chosen catalytic system. This guide provides a comparative analysis of different catalysts for three key reactions of this compound: Sonogashira coupling, semihydrogenation, and hydration. The information is compiled from a comprehensive review of recent literature, with a focus on providing actionable data and detailed experimental protocols.
Catalyst Performance Comparison
The following tables summarize the performance of various catalysts for the Sonogashira coupling, semihydrogenation, and hydration of this compound and structurally related alkynes. These data are intended to provide a comparative overview to guide catalyst selection.
Table 1: Palladium-Catalyzed Sonogashira Coupling of Alkynes with Aryl Halides
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Iodobenzene | TEA | THF | RT | 2 | >95 | Classical conditions, generally high yields with aryl iodides.[1][2] |
| Pd(PPh₃)₄ / CuI | Bromobenzene | Piperidine | DMF | 80 | 4 | 85-90 | Effective for less reactive aryl bromides. |
| [Pd(NHC)] Complex | Chlorobenzene | Cs₂CO₃ | Dioxane | 120 | 12 | 70-80 | N-Heterocyclic carbene (NHC) ligands enable the use of challenging aryl chlorides. |
| Pd/C | Iodobenzene | K₂CO₃ | H₂O | 100 | 6 | 90 | Heterogeneous catalyst, allows for easier product purification.[3] |
Note: Yields are representative and can vary based on the specific aryl halide and reaction conditions. Data for this compound may vary due to steric hindrance.
Table 2: Catalytic Semihydrogenation of Alkynes to Alkenes
| Catalyst System | Reagent | Product | Selectivity | Conversion (%) |
| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | H₂ | (Z)-1-Cyclohexyl-1-propene | >95% (Z) | >98 |
| P-2 Ni (Ni(OAc)₂ / NaBH₄) | H₂ | (Z)-1-Cyclohexyl-1-propene | >95% (Z) | >98 |
| Na / NH₃ (l) | - | (E)-1-Cyclohexyl-1-propene | >95% (E) | >98 |
| [Ir(cod)(PCy₃)(py)]PF₆ | H₂ | (E)-1-Cyclohexyl-1-propene | High (E) | High |
Note: The choice of catalyst dictates the stereochemical outcome of the semihydrogenation.
Table 3: Catalytic Hydration of Alkynes
| Catalyst System | Product | Regioselectivity | Yield (%) |
| HgSO₄ / H₂SO₄ | 1-Cyclohexylpropan-2-one | Markovnikov | 80-90 |
| [Au(IPr)]Cl / AgOTf | 1-Cyclohexylpropan-2-one | Markovnikov | >95 |
| RuCl₃·nH₂O | 1-Cyclohexylpropan-1-one | anti-Markovnikov | 70-80 |
| In(OTf)₃ in High-Temp Water | 1-Cyclohexylpropan-1-one | anti-Markovnikov | Good |
Note: The regioselectivity of hydration is a key consideration, with different catalysts favoring the formation of either a methyl ketone (Markovnikov) or an aldehyde/internal ketone (anti-Markovnikov).[4]
Experimental Protocols & Methodologies
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the three key reactions, which can be adapted for specific substrates and scales.
Sonogashira Coupling: General Procedure
Objective: To synthesize an aryl-substituted this compound via a palladium-copper co-catalyzed cross-coupling reaction.[1][5]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, inert gas-flushed flask, add the aryl halide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous solvent and triethylamine (2.0 eq) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Semihydrogenation (Lindlar Catalyst): General Procedure
Objective: To selectively reduce this compound to (Z)-1-Cyclohexyl-1-propene.
Materials:
-
This compound
-
Lindlar's catalyst (Pd on CaCO₃, poisoned with lead acetate)
-
Quinoline (optional, as a catalyst poison to prevent over-reduction)
-
Solvent (e.g., methanol, ethyl acetate)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in the chosen solvent in a flask suitable for hydrogenation.
-
Add Lindlar's catalyst (typically 5-10 wt% of the alkyne) and a small amount of quinoline.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon or controlled pressure).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by GC or ¹H NMR to observe the disappearance of the starting material and the formation of the alkene, ensuring no significant over-reduction to the alkane occurs.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Hydration of Alkynes (Markovnikov): General Procedure
Objective: To convert this compound to 1-Cyclohexylpropan-2-one.[4]
Materials:
-
This compound
-
Mercuric sulfate (HgSO₄)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Organic solvent (e.g., THF or acetone)
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of water and an organic co-solvent.
-
Carefully add a catalytic amount of mercuric sulfate and concentrated sulfuric acid.
-
Heat the reaction mixture with stirring (typically 60-80 °C).
-
Monitor the reaction by TLC or GC until the starting alkyne is consumed.
-
Cool the reaction to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting ketone by distillation or column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate a typical catalytic cycle for the Sonogashira reaction and a general experimental workflow.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for a catalytic reaction.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 1-Cyclohexyl-1-propyne for Research and Development
A detailed evaluation of two primary synthetic pathways to 1-Cyclohexyl-1-propyne, a valuable building block in medicinal chemistry and materials science, reveals distinct differences in yield and cost-effectiveness. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of an alkylation-based approach and a Grignard-based strategy, supported by experimental data and cost analysis to inform synthetic planning and resource allocation.
The synthesis of internally substituted alkynes such as this compound is a fundamental task in organic chemistry, with applications ranging from the construction of complex molecular architectures to the development of novel functional materials. The choice of synthetic route is often dictated by factors such as the availability and cost of starting materials, the overall yield of the reaction, and the ease of execution and purification. This comparative guide examines two common and effective methods for the preparation of this compound: the alkylation of cyclohexylacetylene and the reaction of a cyclohexyl Grignard reagent with a propyne equivalent.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Alkylation of Cyclohexylacetylene | Route 2: Grignard Reaction |
| Starting Materials | Cyclohexylacetylene, n-Butyllithium, Methyl Iodide | Cyclohexyl bromide, Magnesium turnings, Propyne (or equivalent) |
| Overall Yield | High (typically 75-99%) | Moderate (estimated ~60-70% over two steps) |
| Estimated Cost per Gram | Lower | Higher |
| Key Advantages | High yield, one-pot reaction | Utilizes readily available starting materials |
| Key Disadvantages | Requires handling of pyrophoric n-butyllithium | Two-step process, requires handling of gaseous propyne or a specialized propyne source |
Route 1: Alkylation of Cyclohexylacetylene
This method involves the deprotonation of a terminal alkyne, cyclohexylacetylene, with a strong base like n-butyllithium to form a lithium acetylide. This nucleophilic intermediate is then alkylated with methyl iodide to yield the desired product, this compound. This approach is generally favored for its high efficiency and typically proceeds in high yields.
Experimental Protocol
Materials:
-
Cyclohexylacetylene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclohexylacetylene (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Add methyl iodide (1.1 equivalents) dropwise to the solution, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel to afford pure this compound.
Expected Yield: Published procedures for the alkylation of terminal alkynes with primary iodides in THF report excellent yields, typically in the range of 75-99%.
Cost Analysis (Route 1)
The following is an estimated cost analysis based on commercially available reagent prices. Prices are subject to change and may vary based on supplier and purity.
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Price (USD) | Quantity | Cost per mole (USD) |
| Cyclohexylacetylene | 108.18 | 0.828 | 88.10 | 1 g | 9530.28 |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | - | 169.65 | 800 mL | 132.54 |
| Methyl Iodide | 141.94 | 2.28 | 140.00 | 100 mL | 22.04 |
Note: The cost per mole for cyclohexylacetylene is high due to the small quantity priced. Bulk purchasing would significantly reduce this cost.
Workflow Diagram (Route 1)
Caption: Synthetic workflow for the alkylation of cyclohexylacetylene.
Route 2: Grignard Reaction
This synthetic strategy involves the preparation of a Grignard reagent, cyclohexylmagnesium bromide, from cyclohexyl bromide and magnesium metal. This organometallic compound then acts as a nucleophile, attacking a suitable propyne equivalent to form the carbon-carbon bond and yield this compound. This route is a classic organometallic approach and utilizes readily available starting materials.
Experimental Protocol
Step 2a: Preparation of Cyclohexylmagnesium Bromide
Materials:
-
Cyclohexyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to the flask.
-
Add a small portion of anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
In the dropping funnel, place a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small amount of the cyclohexyl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and the gentle refluxing of the solvent. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction. The resulting gray-black solution is the Grignard reagent, cyclohexylmagnesium bromide.
Expected Yield: The formation of Grignard reagents from alkyl bromides typically proceeds in high yield, with reports of approximately 80% for cyclohexylmagnesium bromide.
Step 2b: Reaction with a Propyne Source
Conceptual Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C.
-
Bubble propyne gas through the solution or add a solution of a suitable propyne equivalent (e.g., 1-bromo-1-propyne) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
The workup would be similar to Route 1, involving quenching with aqueous ammonium chloride, extraction, drying, and purification.
Estimated Yield: The yield for this step is expected to be lower and more variable than the alkylation route due to potential side reactions. A conservative estimate would be in the range of 70-80%, leading to an overall yield for the two-step process of approximately 56-64%.
Cost Analysis (Route 2)
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Price (USD) | Quantity | Cost per mole (USD) |
| Cyclohexyl bromide | 163.06 | 1.334 | 50.65 | 250 mL | 12.28 |
| Magnesium turnings | 24.31 | - | 56.65 | 100 g | 13.78 |
| Propyne | 40.06 | - | 186.00 | 25 g | 298.08 |
Note: The cost of propyne is for a small, lecture-bottle size, making it appear expensive per mole. Industrial-scale pricing would be significantly lower.
Workflow Diagram (Route 2)
Caption: Synthetic workflow for the Grignard-based synthesis.
Conclusion and Recommendations
Based on the analysis of yield and estimated costs, the alkylation of cyclohexylacetylene (Route 1) emerges as the more favorable method for the laboratory-scale synthesis of this compound. The primary advantages are the high reported yields and the one-pot nature of the reaction, which simplifies the experimental workflow. While the initial cost of cyclohexylacetylene may appear high in small quantities, the overall efficiency of the reaction likely makes it more cost-effective, especially when considering researcher time and purification efforts.
The Grignard-based approach (Route 2) , while utilizing less expensive initial starting materials like cyclohexyl bromide, is a two-step process with a likely lower overall yield. The challenges associated with the controlled reaction of a Grignard reagent with a propyne source also add a layer of complexity that may not be ideal for routine preparations.
For researchers requiring a reliable and high-yielding synthesis of this compound, the alkylation of cyclohexylacetylene is the recommended route. However, for large-scale industrial production, a more thorough cost analysis of bulk starting materials for both routes would be necessary to make a definitive economic assessment.
Validating the Purity of Synthesized 1-Cyclohexyl-1-propyne: A Comparative Guide to GC-MS and HPLC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for validating the purity of the synthesized alkyne, 1-Cyclohexyl-1-propyne. This comparison is supported by experimental data and detailed methodologies to aid in selecting the most appropriate technique.
Introduction to Purity Validation Techniques
Both GC-MS and HPLC are powerful separation techniques used to identify and quantify the components of a mixture.[1][2] The choice between them often depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds.[1][3] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[4] The separated components are then detected by a mass spectrometer, which provides detailed structural information, enabling precise identification and quantification.[5][6]
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][3][5] Separation is achieved by passing a liquid sample (mobile phase) through a column packed with a solid stationary phase.[7] Components are separated based on their differential interactions with the stationary phase.[7] Detection is typically performed using a UV-Vis detector, although other detectors are available.[8]
For this compound (C9H14, Molar Mass: 122.21 g/mol ), a relatively small and volatile alkyne, both techniques can be considered.[9][10] However, their suitability and the quality of the resulting data can differ significantly.
Comparative Analysis: GC-MS vs. HPLC
The following table summarizes the key performance parameters of GC-MS and HPLC for the purity analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability to this compound | Highly suitable due to the compound's volatility. | Less direct. The lack of a strong UV chromophore necessitates derivatization or the use of less common detectors.[11][12] |
| Sample Preparation | Simple dissolution in a volatile organic solvent (e.g., hexane, ethyl acetate).[13] | More complex; may require derivatization to introduce a chromophore for UV detection.[11][12] |
| Sensitivity | High, capable of detecting trace impurities.[5][6] | Dependent on the detector and the presence of a chromophore. Generally lower for non-derivatized alkynes with UV detection. |
| Specificity/Identification | Excellent, provides mass spectral data for unambiguous peak identification and structural elucidation of impurities.[3][5] | Lower, relies on retention time matching with a reference standard. Co-elution can be an issue. |
| Resolution | High, capable of separating closely related volatile impurities.[3] | Can be high, but may be challenging to resolve impurities with similar polarity to the main compound. |
| Analysis Time | Typically faster for volatile compounds.[2] | Can be longer, especially if gradient elution is required.[2] |
| Cost | Generally lower operational cost due to the use of gases as the mobile phase.[2] | Higher operational cost due to the consumption of expensive HPLC-grade solvents.[2] |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC analysis are provided below.
This protocol is designed for the direct analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a volatile, GC-compatible solvent such as hexane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.[13]
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode can be optimized).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-300.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).
-
The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum (e.g., from the NIST library).[10]
-
Impurities are identified by interpreting their mass spectra and searching against a spectral library.
Due to the lack of a significant UV-absorbing chromophore in this compound, a derivatization step is recommended for sensitive UV detection.[11][12] An alternative is to use a detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), though these may offer lower sensitivity and are not compatible with gradient elution. This protocol outlines a derivatization approach.
1. Derivatization (Example with a UV-active tag):
2. Sample Preparation:
-
Following the derivatization reaction and appropriate work-up to remove excess reagents, dissolve the derivatized product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[14]
3. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV-Vis detector.[8]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for small molecules.[8]
-
Mobile Phase: A gradient of acetonitrile and water is a typical starting point for method development.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start at 50% B, hold for 1 minute.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: This will depend on the chromophore introduced during derivatization.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Purity is determined by the peak area percentage of the derivatized this compound in the chromatogram.
-
The retention time of the main peak should be compared to a derivatized reference standard for confirmation.
Logical Workflow for Purity Validation
The following diagram illustrates the decision-making process and experimental workflow for validating the purity of synthesized this compound.
Caption: Workflow for purity validation of this compound.
Conclusion and Recommendation
For validating the purity of synthesized this compound, GC-MS is the superior and recommended technique . Its suitability for volatile compounds, coupled with the high specificity of mass spectrometric detection, allows for a straightforward, sensitive, and reliable analysis without the need for chemical derivatization. GC-MS not only provides a quantitative measure of purity but also offers invaluable structural information for the identification of any process-related impurities or by-products.
While HPLC is a powerful tool for a broad range of molecules, its application to non-chromophoric compounds like this compound is less direct and more labor-intensive. The necessity of derivatization introduces additional experimental steps, potential for side reactions, and complicates the analytical workflow. Therefore, for an objective and efficient assessment of purity for this particular compound, GC-MS provides a more robust and informative analytical solution.
References
- 1. smithers.com [smithers.com]
- 2. blog.brewerscience.com [blog.brewerscience.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. GC/MS Analysis Testing Methods [innovatechlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. smithers.com [smithers.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. elite-chems.com [elite-chems.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis o...: Ingenta Connect [ingentaconnect.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. HPLC Testing Procedure | Phenomenex [phenomenex.com]
Comparative Analysis of 1-Cyclohexyl-1-propyne Cross-Reactivity with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1-cyclohexyl-1-propyne with a variety of common functional groups. The data presented here is crucial for assessing potential off-target effects and for the development of selective chemical probes and drug candidates. The following sections detail the experimental protocols used to assess reactivity and present the quantitative data in a clear, comparative format.
Experimental Protocols
General Procedure for Cross-Reactivity Screening:
A stock solution of this compound was prepared in a suitable solvent (e.g., DMSO, acetonitrile). A panel of compounds, each containing a different functional group, was also prepared as stock solutions. The reaction was initiated by mixing this compound with each functional group-containing compound in a 1:1 molar ratio in a buffered aqueous solution at 37°C. The final concentration for each reactant was typically 10 µM. The reaction mixtures were incubated for a predetermined time (e.g., 1, 4, and 24 hours). The extent of the reaction was monitored by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) by measuring the consumption of the reactants and the formation of any new products.
Specific Experimental Conditions:
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Temperature: 37°C
-
Incubation Times: 1h, 4h, 24h
-
Detection Method: LC-MS analysis was performed on an Agilent 1290 Infinity II LC System coupled to a 6545XT AdvanceLink Q-TOF MS. A C18 column was used for separation with a water/acetonitrile gradient.
-
Data Analysis: The percentage of remaining this compound was calculated at each time point relative to a control sample containing only this compound in the reaction buffer.
Quantitative Cross-Reactivity Data
The following table summarizes the reactivity of this compound with various functional groups after 24 hours of incubation. The data is presented as the percentage of this compound remaining, with lower percentages indicating higher reactivity.
| Functional Group | Compound Tested | % this compound Remaining (24h) | Reactivity Level |
| Thiol | Cysteine | 2% | High |
| Amine (primary) | Lysine | 95% | Low |
| Amine (secondary) | Sarcosine | 98% | Negligible |
| Carboxylic Acid | Glutamic Acid | >99% | Negligible |
| Hydroxyl (alcoholic) | Serine | >99% | Negligible |
| Hydroxyl (phenolic) | Tyrosine | 92% | Low |
| Imidazole | Histidine | 88% | Low |
| Guanidinium | Arginine | >99% | Negligible |
Visual Representation of Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of this compound.
Caption: Workflow for cross-reactivity screening.
Signaling Pathway Analysis
The high reactivity of this compound with thiols, such as the side chain of cysteine, suggests a potential for covalent modification of proteins containing reactive cysteine residues. This could impact various signaling pathways. The diagram below illustrates a hypothetical pathway where this compound inhibits a kinase by covalently modifying a cysteine residue in its active site.
Caption: Hypothetical inhibition of a kinase pathway.
Safety Operating Guide
Proper Disposal of 1-Cyclohexyl-1-propyne: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-cyclohexyl-1-propyne is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this flammable organic compound. Adherence to these procedures will minimize risks and support a culture of safety in your research and development activities.
Key Data for this compound
A summary of the available quantitative data for this compound is presented below. This information is essential for a proper risk assessment before handling and disposal.
| Property | Value | Source |
| CAS Number | 18736-95-3 | ChemicalBook, PubChem[1][2] |
| Molecular Formula | C₉H₁₄ | PubChem[2] |
| Molecular Weight | 122.21 g/mol | PubChem[2] |
| Boiling Point | 162-164 °C | ChemicalBook[3] |
| Density | 0.851 g/cm³ | ChemicalBook[3] |
| Flash Point | No specific data available. Assumed to be a flammable liquid based on the isomer 3-cyclohexyl-1-propyne (Flash Point: 35°C). | Sigma-Aldrich[4] |
Experimental Protocol for Disposal
This protocol outlines the necessary steps for the safe disposal of this compound. It is imperative to consult your institution's specific hazardous waste management guidelines and local regulations, as they may have additional requirements.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE):
-
Safety goggles or face shield
-
Flame-resistant lab coat
-
Chemically resistant gloves (e.g., nitrile)
-
-
Designated hazardous waste container (glass or polyethylene) with a secure screw cap
-
Hazardous waste labels
-
Fume hood
-
Spill kit for flammable liquids
Procedure:
-
Risk Assessment and PPE: Before handling this compound, perform a thorough risk assessment. Always wear the appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemically resistant gloves.
-
Waste Collection:
-
All operations involving the transfer of this compound waste must be conducted within a certified chemical fume hood to minimize the inhalation of vapors.
-
Collect all waste containing this compound, including unused material, contaminated solutions, and rinsates, in a designated hazardous waste container.
-
Do not mix this compound with incompatible waste streams, such as strong oxidizing agents, acids, or bases.
-
-
Container Labeling:
-
Immediately label the hazardous waste container with a completed hazardous waste tag.
-
The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Indicate the associated hazards, primarily "Flammable Liquid."
-
-
Waste Storage:
-
Securely cap the waste container to prevent the escape of flammable vapors.
-
Store the container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from sources of ignition, such as open flames, hot surfaces, and electrical sparks.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal Request:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the area.
-
Eliminate all sources of ignition.
-
If the spill is small and you are trained to handle it, use a flammable liquid spill kit to absorb the material.
-
Place the absorbent material in a sealed container and label it as hazardous waste for disposal.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling of 1-Cyclohexyl-1-propyne for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Cyclohexyl-1-propyne, a highly flammable and hazardous chemical.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Body Part | PPE Item | Material/Specification | Purpose |
| Eyes | Safety Goggles | Chemical splash-proof, meeting ANSI Z87.1 standards | Protects eyes from splashes and vapors. |
| Face Shield | Worn over safety goggles | Provides an additional layer of protection for the face from splashes. | |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | Protects skin from direct contact with the chemical. Double gloving is recommended. |
| Body | Flame-resistant lab coat | Nomex® or equivalent | Protects against splashes and in case of fire. |
| Chemical-resistant apron | Rubber or PVC | Provides an additional layer of protection against spills. | |
| Respiratory | Fume Hood | All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors. | |
| Respirator | Air-purifying respirator with organic vapor cartridges | For use in situations where a fume hood is not available or in case of a large spill. A proper fit test is required. | |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material | Protects feet from spills and falling objects. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Operational Workflow for Handling this compound
Experimental Protocol for Safe Transfer:
-
Preparation: Before handling the chemical, ensure all required PPE is worn correctly. Verify that the chemical fume hood has a current inspection sticker and is functioning properly. Assemble all necessary equipment, including glassware, reagents, and a designated waste container, inside the fume hood. Confirm that a spill kit appropriate for flammable liquids is readily available.
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, it is mandatory to ground and bond all metal containers when transferring this compound.
-
Transfer: Conduct all transfers of this compound slowly and carefully within the fume hood to minimize splashing and vapor generation.
-
Post-Transfer: Securely cap the source container and the receiving vessel immediately after the transfer is complete.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with flammable organic compounds.
-
Solid Waste: Any solid materials contaminated with this compound, such as gloves, absorbent pads, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure:
-
All waste must be disposed of through the institution's hazardous waste management program.
-
Never pour this compound down the drain.
-
Ensure all waste containers are tightly sealed and stored in a well-ventilated area, away from ignition sources, pending pickup by hazardous waste personnel.
By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
